Whitepaper: Chemical Structure, Properties, and Biopharmaceutical Applications of 2-Phenylethyl 2-Ethylbutyrate
Executive Summary In the intersection of sensomics and pharmaceutical formulation, esterified derivatives of aromatic alcohols play a dual role as organoleptic modifiers and lipophilic prodrug models. 2-Phenylethyl 2-eth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the intersection of sensomics and pharmaceutical formulation, esterified derivatives of aromatic alcohols play a dual role as organoleptic modifiers and lipophilic prodrug models. 2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4), commonly referred to as phenethyl 2-ethylbutanoate, is a highly lipophilic ester characterized by its sweet, floral, and rose-like aroma[1]. While traditionally utilized in the flavor and fragrance industry, its unique structural topology—specifically the alpha-branched aliphatic chain—presents compelling opportunities for drug development professionals. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biocatalytic synthesis, and esterase-mediated metabolic profile.
Structural Analytics and Physicochemical Profiling
The molecular architecture of 2-phenylethyl 2-ethylbutyrate (
C14H20O2
) consists of an electron-rich aromatic ring (the phenethyl group) linked via an ester bridge to a branched aliphatic chain (the 2-ethylbutyrate moiety).
From a formulation perspective, the unsubstituted benzene ring facilitates robust
π−π
stacking interactions with lipophilic excipients or target receptors. More critically, the calculated XLogP3-AA of 4.10 indicates substantial hydrophobicity[1]. This high lipid-water partition coefficient makes the compound an excellent candidate for inclusion in Self-Microemulsifying Drug Delivery Systems (SMEDDS) or as a permeation enhancer in transdermal patches.
Table 1: Quantitative Physicochemical Properties
Property
Value
Formulation / Experimental Significance
IUPAC Name
2-phenylethyl 2-ethylbutanoate
Standardized nomenclature for regulatory filing[1].
CAS Registry Number
6315-04-4
Unique identifier for global chemical inventories[1].
Molecular Formula
C14H20O2
Defines stoichiometric requirements for synthesis[1].
Molecular Weight
220.31 g/mol
Optimal for membrane permeability (complies with Lipinski's Rule of 5)[1].
XLogP3-AA
4.10 (est.)
High lipophilicity; dictates strong partitioning into lipid bilayers[1].
Odor Profile
Sweet, floral, rose-like
Utilized in sensomics for masking bitter active pharmaceutical ingredients (APIs)[2].
Biocatalytic Synthesis: A Self-Validating Protocol
Traditional Fischer esterification requires aggressive acid catalysts (e.g.,
H2SO4
), which frequently provoke undesirable side reactions, such as the dehydration of 2-phenylethanol into styrene. To circumvent this and ensure the high-purity yields required for pharmaceutical applications, we employ a biocatalytic approach utilizing , commercially available as Novozym 435[3].
Enzymatic esterification provides strict regioselectivity and operates under mild thermodynamic conditions, preventing the thermal degradation of the volatile aromatic substrate[3].
Step 1: Substrate Preparation
Combine equimolar amounts (0.1 mol) of 2-phenylethanol and 2-ethylbutyric acid in a round-bottom flask.
Causality: Equimolar ratios prevent the exhaustion of the acyl donor while minimizing the need for complex downstream chromatographic separation.
Step 2: Solvent & Scavenger Addition
Suspend the substrates in 50 mL of anhydrous n-heptane. Add 5.0 g of activated 4Å molecular sieves.
Causality: n-Heptane is a non-polar solvent that maintains the substrates in solution while keeping the hydrophilic enzyme active site functional. The molecular sieves act as a thermodynamic sink, continuously scavenging the byproduct (water) to shift the reaction equilibrium toward ester formation (Le Chatelier's principle).
Step 3: Biocatalyst Integration & Incubation
Introduce 5% w/w (relative to total substrate mass) of Novozym 435. Incubate the mixture at 50°C under continuous orbital shaking (200 rpm) for 24 hours[3].
Step 4: In-Process Validation (Self-Validating System)
At 12, 18, and 24 hours, extract a 10
μL
aliquot and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).
Validation Metric: The protocol is self-validating; the reaction is only deemed complete and terminated when the Area Under the Curve (AUC) for the limiting reactant (2-phenylethanol) falls below 2%, confirming >98% conversion.
Step 5: Downstream Processing
Terminate the reaction by vacuum filtration to recover the immobilized enzyme (which can be washed and reused up to 20 times)[3]. Remove the n-heptane via rotary evaporation under reduced pressure to yield the crude 2-phenylethyl 2-ethylbutyrate.
Biocatalytic esterification workflow for 2-phenylethyl 2-ethylbutyrate.
Metabolic Profiling and Steric Hindrance in Hydrolysis
Understanding the pharmacokinetic fate of esterified compounds is critical for evaluating their safety as excipients or their viability as prodrug templates. In mammalian systems, ester linkages are primarily cleaved by, such as human Carboxylesterase 1 (hCE1) localized in the hepatic endoplasmic reticulum[4].
The structural nuance of 2-phenylethyl 2-ethylbutyrate lies in its alpha-branched acyl chain . The ethyl group positioned at the C2 carbon of the butyrate moiety introduces significant steric hindrance immediately adjacent to the ester carbonyl carbon.
Mechanistic Causality: During metabolism, the catalytic serine residue (Ser221) within the hCE1 active site must execute a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate[4]. The bulky alpha-ethyl group physically restricts the approach angle of the serine hydroxyl. Consequently, the hydrolysis rate (
Vmax
) of 2-phenylethyl 2-ethylbutyrate is substantially attenuated compared to straight-chain analogs like 2-phenylethyl butyrate. For drug development professionals, this structure-metabolism relationship demonstrates how alpha-branching can be intentionally engineered into ester prodrugs to achieve sustained-release kinetics and prolong systemic half-life.
Hepatic metabolism pathway highlighting steric hindrance at the hCE1 active site.
Sensomics and Formulation Excipient Potential
Beyond its pharmacokinetic utility, 2-phenylethyl 2-ethylbutyrate is a highly valued compound in the field of sensomics. Gas chromatography-olfactometry (GC-O) analyses of botanical extracts, such as vacuum-extracted tea hydrolats, have identified this ester as a key contributor to "fresh floral" and "sweet" aromatic profiles[2].
In pharmaceutical formulation, patient compliance—particularly in pediatric and geriatric populations—is heavily influenced by the organoleptic properties of oral liquids. The incorporation of 2-phenylethyl 2-ethylbutyrate at micro-molar concentrations acts as an effective masking agent, neutralizing the astringent or bitter profiles of alkaloid-based APIs without altering the drug's fundamental bioavailability.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80585, Phenethyl 2-ethylbutanoate." PubChem Database. URL:[Link]
Park, C. et al. "Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors." Enzyme and Microbial Technology, 2017. URL:[Link]
Yoon, K. J. P. et al. "Synthesis and evaluation of esters and carbamates to identify critical functional groups for esterase-specific metabolism." Bioorganic & Medicinal Chemistry, 2003. URL:[Link]
Tang, B.-M. et al. "Sensomics-assisted identification of key aroma components contributing to the characteristic scent of vacuum-extracted Jin Guanyin tea hydrolat and its aroma enhancement potential." Food Chemistry: X, 2024. URL:[Link]
Comprehensive Spectroscopic Profiling of 2-Phenylethyl 2-Ethylbutyrate: A Technical Guide for Structural Elucidation
Executive Summary & Molecular Architecture 2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4), also known as phenethyl 2-ethylbutanoate, is a highly versatile ester characterized by its distinct floral and fruity olfactory p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4), also known as phenethyl 2-ethylbutanoate, is a highly versatile ester characterized by its distinct floral and fruity olfactory profile. Structurally, the molecule (
C14H20O2
, MW: 220.31 g/mol ) is composed of a phenethyl alcohol-derived moiety and a 2-ethylbutyric acid-derived moiety.
Beyond its commercial utility in the flavor and fragrance industries, this compound serves as a critical reference standard in the creation of synthetic libraries used for the identification of novel natural products in complex matrices, such as the essential oil of Pleurospermum austriacum[1]. This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of 2-phenylethyl 2-ethylbutyrate using FT-IR and High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
To ensure high-fidelity data acquisition and eliminate analytical artifacts, the following self-validating protocols are strictly enforced.
Vibrational Spectroscopy (FT-IR) Protocol
Causality of Experimental Choice : Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. ATR prevents moisture absorption (hygroscopy) common in salt pellets, which could obscure the critical
C=O
and
C−O
stretching regions.
Step 1: Background Calibration : Acquire a background spectrum of the ambient atmosphere using the empty diamond crystal. This mathematically subtracts
CO2
and
H2O
vapor interferences from the final spectrum.
Step 2: Sample Application : Apply 2-3 drops of neat liquid 2-phenylethyl 2-ethylbutyrate directly onto the ATR crystal. Ensure full coverage to maximize the evanescent wave interaction.
Step 3: Acquisition & Validation : Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
(32 scans). Self-Validation: The protocol is validated when the baseline transmittance is
≥98%
in non-absorbing regions, confirming a clean crystal and proper background subtraction.
High-Resolution NMR Spectroscopy Protocol
Causality of Experimental Choice : Chloroform-d (
CDCl3
) is utilized as the solvent because its deuterium atom provides a stable lock signal for the spectrometer, preventing magnetic field drift during acquisition. Tetramethylsilane (TMS) is included because the low electronegativity of silicon highly shields its protons, providing an unambiguous 0.00 ppm internal reference.
Step 1: Sample Preparation : Dissolve 15 mg (for
1
H) or 50 mg (for
13
C) of the analyte in 0.6 mL of
CDCl3
containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Step 2: Probe Tuning and Matching : Insert the sample and tune the probe to the exact Larmor frequencies of
1
H (400 MHz) and
13
C (101 MHz). This minimizes reflected radiofrequency power and maximizes the signal-to-noise ratio (SNR).
Step 3: Shimming : Adjust the Z-axis shim coils to homogenize the magnetic field. Self-Validation: The protocol is validated when the TMS peak exhibits a line width at half-height (
W1/2
) of
≤1.0
Hz.
Step 4: Acquisition : Acquire
1
H spectra using a standard 30° pulse with 16 transients. For
13
C, utilize a proton-decoupled sequence (e.g., WALTZ-16) with 1024 transients to compensate for the low natural abundance (~1.1%) of the
13
C isotope.
Experimental workflow for the spectroscopic elucidation of 2-phenylethyl 2-ethylbutyrate.
Vibrational Spectroscopy (FT-IR) Analysis
The FT-IR spectrum provides immediate confirmation of the ester functional group and the aromatic ring framework. The causality of these absorptions is rooted in the bond force constants and reduced masses of the vibrating atomic pairs.
Wavenumber (
cm−1
)
Assignment
Mechanistic Causality & Structural Significance
2963, 2934, 2876
Aliphatic C-H Stretch
High-frequency stretching due to the low reduced mass of hydrogen. Confirms the presence of the ethyl groups and aliphatic backbone.
1730
C=O Stretch (Ester)
The inductive electron withdrawal by the
sp3
oxygen stiffens the C=O bond compared to ketones, shifting it to a higher wavenumber typical of aliphatic esters.
1605, 1497, 1456
Aromatic C=C Stretch
Skeletal vibrations of the benzene ring.
1385, 1363
Aliphatic C-H Bend
Symmetric deformation (umbrella mode) of the terminal
−CH3
groups.
1267, 1228, 1171
C-O-C Stretch
Asymmetric and symmetric stretching of the ester linkage.
746, 698
Aromatic C-H Bend
Out-of-plane (OOP) bending highly characteristic of a monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Profiling
The
1
H and
13
C NMR spectra provide a highly detailed map of the carbon-hydrogen framework. The chemical shifts (
δ
) are dictated by local electron density (shielding/deshielding), while scalar coupling (
J
) reveals the exact number of adjacent protons.
Quantitative NMR Data Summary
Moiety
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity & Coupling (
J
, Hz)
Integration
Phenethyl
1
H
7.32 – 7.27
Multiplet (meta-H)
2H
1
H
7.25 – 7.19
Multiplet (ortho/para-H)
3H
1
H
4.29
Triplet (
J=7.1
)
2H (
−O−CH2−
)
1
H
2.94
Triplet (
J=7.1
)
2H (
−CH2−Ar
)
2-Ethylbutyrate
1
H
2.22
Triplet of Triplets (
J=8.5,5.5
)
1H (
α−CH
)
1
H
1.62 – 1.45
Multiplet
4H (
β−CH2
)
1
H
0.88
Triplet (
J=7.4
)
6H (
γ−CH3
)
Phenethyl
13
C
138.0, 128.9, 128.5, 126.5
Singlets (Ar-C)
4 Carbon Environments
13
C
64.8
Singlet (
−O−CH2−
)
1C
13
C
35.2
Singlet (
−CH2−Ar
)
1C
2-Ethylbutyrate
13
C
176.2
Singlet (
C=O
)
1C
13
C
49.2
Singlet (
α−CH
)
1C
13
C
25.1
Singlet (
β−CH2
)
2C
13
C
11.8
Singlet (
γ−CH3
)
2C
Mechanistic Insights into Chemical Shifts
Deshielding Causality : The protons on the
−O−CH2−
group (
δ
4.29) are heavily deshielded. The highly electronegative ester oxygen withdraws electron density via the inductive effect, stripping the protons of their magnetic shielding and pulling their resonance frequency downfield.
Splitting Causality : The
α−CH
proton of the 2-ethylbutyrate moiety (
δ
2.22) appears as a complex multiplet. It is scalar-coupled to the four
β
-protons of the two adjacent ethyl groups, splitting the signal according to the
n+1
rule and complex coupling constants.
Structural Validation via 2D NMR (Logical Relationships)
To definitively prove the connectivity between the phenethyl and 2-ethylbutyrate moieties, 2D NMR techniques are employed to validate the 1D assignments.
COSY (Correlation Spectroscopy) : Validates adjacent spin systems through bonds. A strong cross-peak confirms the direct coupling between the
Ar−CH2
(
δ
2.94) and
O−CH2
(
δ
4.29) protons.
HMBC (Heteronuclear Multiple Bond Correlation) : Validates connectivity across functional groups (typically 2 to 3 bonds away). A critical, self-validating HMBC cross-peak is observed between the
O−CH2
protons (
δ
4.29) and the ester carbonyl carbon (
δ
176.2), unambiguously linking the alcohol and acid fragments together.
Logical relationship of 2D NMR (COSY and HMBC) correlations confirming the molecular structure.
References
Radulović, N. S., et al. "Synthesis of Small Libraries of Natural Products: Part II: Identification of a New Natural Product from the Essential Oil of Pleurospermum austriacum (L.) Hoffm. (Apiaceae)." Molecules, vol. 28, no. 12, 2023, p. 4574. URL:[Link]
Foundational
A Technical Guide to the Biosynthesis of 2-Phenylethyl 2-Ethylbutyrate: Pathways, Engineering, and Production Strategies
Abstract 2-Phenylethyl 2-ethylbutyrate is an aromatic ester prized for its complex fruity and floral fragrance, finding significant application in the flavor, fragrance, and cosmetics industries. As consumer demand for n...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
2-Phenylethyl 2-ethylbutyrate is an aromatic ester prized for its complex fruity and floral fragrance, finding significant application in the flavor, fragrance, and cosmetics industries. As consumer demand for natural and sustainably sourced ingredients continues to grow, biotechnological production of this valuable compound presents a compelling alternative to traditional chemical synthesis. This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways for the production of 2-phenylethyl 2-ethylbutyrate in microbial systems. We will explore the metabolic routes to its precursors, 2-phenylethanol and 2-ethylbutyric acid, and the enzymatic condensation that unites them. This guide is intended for researchers, scientists, and drug development professionals interested in the microbial production of specialty esters, offering insights into pathway design, metabolic engineering strategies, and key experimental protocols.
Introduction to 2-Phenylethyl 2-Ethylbutyrate
2-Phenylethyl 2-ethylbutyrate is a specialty chemical that contributes a unique rosy, fruity, and slightly honey-like aroma to a variety of consumer products. Traditionally, its production has relied on chemical esterification, a process that often involves harsh reaction conditions and the use of petrochemical-derived starting materials. The increasing consumer preference for "natural" ingredients has created a significant market opportunity for the bio-based production of this and other similar aromatic esters. Microbial fermentation offers a sustainable and environmentally friendly approach, utilizing renewable feedstocks to generate high-purity products.
The biosynthesis of 2-phenylethyl 2-ethylbutyrate in a microbial host requires the establishment of two distinct metabolic pathways to generate its constituent alcohol and acid moieties, followed by an enzymatic condensation step. This guide will dissect each of these components in detail.
Biosynthesis of the Alcohol Moiety: 2-Phenylethanol (2-PE)
2-Phenylethanol (2-PE) is a naturally occurring aromatic alcohol with a pleasant rose-like scent. In microorganisms, 2-PE can be synthesized via two primary routes: the de novo shikimate pathway and the more efficient Ehrlich pathway.
The Shikimate Pathway
The shikimate pathway is a central metabolic route in microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine, the precursor to 2-PE.[1][2] This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway, respectively.[3] Through a series of enzymatic steps, chorismate is formed, which is then converted to prephenate and subsequently to phenylpyruvate. Phenylpyruvate can then enter the final steps of the Ehrlich pathway to yield 2-PE. While this pathway allows for the de novo synthesis of 2-PE from simple sugars like glucose, the yields are often limited due to tight metabolic regulation and the diversion of intermediates to other essential cellular processes.
The Ehrlich Pathway: An Efficient Route to 2-PE
The Ehrlich pathway is the primary and more efficient route for the microbial production of 2-PE, utilizing L-phenylalanine as a direct precursor.[4][5] This pathway consists of a three-step enzymatic cascade:
Transamination: L-phenylalanine is converted to phenylpyruvate by an aminotransferase.
Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase.
Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.[6]
The efficiency of the Ehrlich pathway makes it the preferred route for metabolic engineering efforts aimed at high-level 2-PE production.
Caption: The Ehrlich pathway for the conversion of L-phenylalanine to 2-phenylethanol.
Key Enzymes in 2-PE Biosynthesis
The selection of robust and efficient enzymes is critical for maximizing 2-PE titers. The following table summarizes key enzymes involved in the Ehrlich pathway from various microbial sources.
Enzyme
Gene(s)
Organism(s)
Function
Aminotransferase
ARO8, ARO9
Saccharomyces cerevisiae
Transamination of L-phenylalanine
Phenylpyruvate Decarboxylase
ARO10
Saccharomyces cerevisiae
Decarboxylation of phenylpyruvate
Alcohol Dehydrogenase
ADH1, ADH2
Saccharomyces cerevisiae
Reduction of phenylacetaldehyde
Aminotransferase
tyrB
Escherichia coli
Transamination of L-phenylalanine
Phenylpyruvate Decarboxylase
kdcA
Lactococcus lactis
Decarboxylation of phenylpyruvate
Alcohol Dehydrogenase
yjgB
Escherichia coli
Reduction of phenylacetaldehyde
Biosynthesis of the Acid Moiety: A Proposed Pathway for 2-Ethylbutyric Acid
The microbial biosynthesis of 2-ethylbutyric acid is not as well-established as that of 2-PE. However, principles of metabolic engineering, particularly the application of the reverse β-oxidation pathway, offer a promising strategy for its de novo production.
The Reverse β-Oxidation Pathway
The β-oxidation cycle is the primary metabolic route for the degradation of fatty acids. By reversing this pathway, it is possible to build longer-chain carboxylic acids from two-carbon acetyl-CoA units.[7][8] This synthetic pathway, often referred to as the reverse β-oxidation pathway, is a modular and highly efficient route for the production of a variety of chemicals.[9][10] The core of this pathway consists of four key enzymatic reactions:
Thiolase: Condenses two acetyl-CoA molecules to form acetoacetyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase: Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
Enoyl-CoA Hydratase: Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.
Trans-2-Enoyl-CoA Reductase: Reduces crotonyl-CoA to butyryl-CoA.
This cycle can be repeated to elongate the acyl-CoA chain by two carbons in each round.
A Hypothetical Pathway for 2-Ethylbutyric Acid
To produce 2-ethylbutyric acid, a branched-chain C6 carboxylic acid, a modified reverse β-oxidation pathway can be envisioned. This would involve the condensation of a four-carbon precursor, butyryl-CoA, with acetyl-CoA, followed by reduction, dehydration, and a final reduction step. The key branching step would require a thiolase with specificity for butyryl-CoA as the acyl-CoA donor.
Caption: A proposed biosynthetic pathway for 2-ethylbutyric acid via a modified reverse β-oxidation pathway.
Key Enzymes for the Proposed 2-Ethylbutyric Acid Pathway
The successful implementation of this pathway would depend on the selection and engineering of enzymes with appropriate substrate specificities.
Enzyme
Gene(s)
Organism(s)
Function
Thiolase
bktB
Cupriavidus necator
Condensation of acetyl-CoA and butyryl-CoA
3-Hydroxyacyl-CoA Dehydrogenase
hbd
Clostridium acetobutylicum
Reduction of the β-keto group
Enoyl-CoA Hydratase
crt
Clostridium acetobutylicum
Dehydration of the β-hydroxyacyl-CoA
Trans-2-Enoyl-CoA Reductase
ter
Treponema denticola
Reduction of the enoyl-CoA intermediate
Thioesterase
tesB
Escherichia coli
Hydrolysis of 2-ethylbutyryl-CoA to 2-ethylbutyric acid
The Final Step: Enzymatic Esterification
Once both the alcohol (2-phenylethanol) and the acid (2-ethylbutyric acid) are produced by the microbial host, the final step is their condensation to form 2-phenylethyl 2-ethylbutyrate. This esterification reaction can be efficiently catalyzed by lipases or acyltransferases.
Lipase-Catalyzed Esterification
Lipases are a class of enzymes that can catalyze the formation of ester bonds in non-aqueous environments. Several commercially available lipases have been shown to be effective in synthesizing various esters. For the production of 2-phenylethyl 2-ethylbutyrate, a lipase such as Novozym 435, an immobilized Candida antarctica lipase B, would be an excellent candidate due to its broad substrate specificity and high stability.[11]
Acyltransferase-Catalyzed Esterification
Alcohol acyltransferases (AATs) are another class of enzymes that can be utilized for ester synthesis. These enzymes transfer an acyl group from an acyl-CoA donor to an alcohol acceptor. In a whole-cell biocatalyst, an AAT could directly utilize the biosynthesized 2-ethylbutyryl-CoA and 2-phenylethanol to produce the final product.
Caption: The final enzymatic condensation of 2-phenylethanol and 2-ethylbutyric acid.
Metabolic Engineering Strategies for Enhanced Production
To achieve industrially relevant titers of 2-phenylethyl 2-ethylbutyrate, a systematic metabolic engineering approach is necessary. This involves optimizing the flux towards both precursors and ensuring efficient final condensation.
Enhancing Precursor Supply
Overexpression of Pathway Genes: Increasing the expression levels of the key enzymes in the 2-PE and 2-ethylbutyric acid biosynthetic pathways can significantly boost precursor production.
Deletion of Competing Pathways: Knocking out genes that divert metabolic intermediates away from the desired pathways can increase the carbon flux towards the target molecules. For example, in E. coli, deleting the tyrA gene can prevent the conversion of prephenate to tyrosine, thereby increasing the pool available for L-phenylalanine synthesis.
Cofactor Engineering: Ensuring a balanced supply of cofactors such as NADH and NADPH is crucial for the reductive steps in both biosynthetic pathways.
Optimizing the Esterification Step
Enzyme Selection and Engineering: Screening for and engineering lipases or acyltransferases with high activity and specificity towards 2-phenylethanol and 2-ethylbutyric acid can improve the final product yield.
Subcellular Localization: Targeting the esterification enzyme to a specific cellular compartment, such as the periplasm or the cell surface, can facilitate product formation and recovery.
Caption: A typical metabolic engineering workflow for the production of 2-phenylethyl 2-ethylbutyrate.
Experimental Protocols
This section provides a general outline of key experimental protocols for the microbial production of 2-phenylethyl 2-ethylbutyrate.
Strain Construction
Gene Amplification: Amplify the genes encoding the enzymes of the 2-PE and 2-ethylbutyric acid pathways from the genomic DNA of the selected source organisms using PCR.
Plasmid Assembly: Clone the amplified genes into an appropriate expression vector under the control of strong, inducible promoters. Gibson assembly or Golden Gate cloning methods are recommended for efficient multi-gene assembly.
Transformation: Transform the constructed plasmids into the chosen host strain (e.g., E. coli DH5α for cloning and BL21(DE3) for expression).
Verification: Verify the correct assembly of the plasmids by restriction digestion and DNA sequencing.
Fermentation
Inoculum Preparation: Grow a single colony of the engineered strain overnight in a rich medium (e.g., LB) supplemented with the appropriate antibiotics.
Production Culture: Inoculate a production medium (e.g., M9 minimal medium with glucose as the carbon source) with the overnight culture.
Induction: When the culture reaches the mid-log phase of growth (OD600 ≈ 0.6-0.8), induce the expression of the heterologous genes by adding the appropriate inducer (e.g., IPTG).
Cultivation: Continue the cultivation at a suitable temperature (e.g., 30°C) for 48-72 hours.
Product Extraction and Analysis
Extraction: After fermentation, extract the 2-phenylethyl 2-ethylbutyrate from the culture broth using an organic solvent such as ethyl acetate.
Analysis: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced ester. An internal standard should be used for accurate quantification.
Conclusion and Future Perspectives
The microbial production of 2-phenylethyl 2-ethylbutyrate represents a promising avenue for the sustainable manufacturing of this valuable flavor and fragrance compound. By leveraging the power of synthetic biology and metabolic engineering, it is possible to construct robust microbial cell factories capable of converting simple sugars into this complex ester. The pathways and strategies outlined in this guide provide a solid foundation for future research and development in this area. Further efforts in enzyme discovery, protein engineering, and fermentation process optimization will be crucial for achieving economically viable production titers and paving the way for the industrial-scale bio-production of 2-phenylethyl 2-ethylbutyrate and other high-value specialty esters.
References
Chen, J., & Wang, G. (2021). Metabolic engineering of Escherichia coli for the production of 2-phenylethanol. Journal of Agricultural and Food Chemistry, 69(1), 169-177.
Etschmann, M. M. W., & Schrader, J. (2004). An aqueous-organic two-phase bioprocess for the production of the natural aroma chemicals 2-phenylethanol and 2-phenylethylacetate with yeast. Biotechnology and Bioengineering, 85(5), 508-516.
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Ma, T., Li, X., Liu, X., & Deng, Z. (2020). Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 68(12), 3796-3803.
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Chang, W. C., Chen, C. S., & Shieh, C. J. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Molecules, 25(13), 2987.
Herrmann, K. M. (1995). The shikimate pathway: early steps in the biosynthesis of aromatic compounds. The Plant Cell, 7(7), 907.
Kim, B., & Lee, S. Y. (2016). Production of 2-phenylethanol from glucose by engineered Escherichia coli. Journal of Industrial and Engineering Chemistry, 38, 166-171.
Pittard, A. J. (1996). The shikimate pathway. In Escherichia coli and Salmonella (pp. 458-484). ASM Press.
Romano, I., & Lama, L. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2115-2119.
Nishimura, Y., Kondo, A., & Ishii, J. (2018). Metabolic engineering of the 2-ketobutyrate biosynthetic pathway for 1-propanol production in Saccharomyces cerevisiae. Microbial Cell Factories, 17(1), 1-12.
Sabally, K., & Karboune, S. (2005). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. Journal of the American Oil Chemists' Society, 82(10), 721-726.
Foresti, M. L., & Ferreira, M. L. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short-and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media.
Kim, J., & Park, J. (2021). Esterification of caffeic acid and 2-phenylethanol catalyzed by lipase.
Compton, D. L., & Laszlo, J. A. (2000). Lipase-catalyzed synthesis of ferulate esters. Journal of the American Oil Chemists' Society, 77(5), 513-519.
safety data sheet SDS and toxicity of 2-phenylethyl 2-ethylbutyrate
An In-Depth Technical Guide to the Safety and Toxicity of 2-Phenylethyl 2-Ethylbutyrate This guide provides a comprehensive toxicological and safety assessment of 2-phenylethyl 2-ethylbutyrate (CAS No. 6315-04-4).
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safety and Toxicity of 2-Phenylethyl 2-Ethylbutyrate
This guide provides a comprehensive toxicological and safety assessment of 2-phenylethyl 2-ethylbutyrate (CAS No. 6315-04-4). Given the limited publicly available data for this specific molecule, this document employs a scientifically rigorous read-across approach, leveraging data from close structural analogues and predicted metabolic pathways to construct a robust safety profile. This methodology is a cornerstone of modern chemical risk assessment, enabling informed decision-making in the absence of chemical-specific data.
Introduction to 2-Phenylethyl 2-Ethylbutyrate
2-Phenylethyl 2-ethylbutyrate, also known as phenethyl 2-ethylbutanoate, is an ester recognized for its use as a fragrance ingredient in various consumer products.[1][2] Its molecular structure consists of a 2-phenylethanol backbone esterified with 2-ethylbutyric acid. Understanding the safety profile of such ingredients is paramount for researchers, formulators, and drug development professionals to ensure consumer and environmental safety.
The primary challenge in assessing this molecule is the scarcity of dedicated toxicological studies. Therefore, this guide will first present the known data for 2-phenylethyl 2-ethylbutyrate and then systematically evaluate its expected metabolic fate. The toxicity of its predicted metabolites, alongside data from the closely related structural analogue 2-phenylethyl butanoate, will be used to build a comprehensive safety assessment.
Physicochemical Properties
A substance's physical and chemical properties are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
A complete, formally issued Safety Data Sheet for 2-phenylethyl 2-ethylbutyrate is not widely available in public databases. However, based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA), a harmonized GHS classification has been established.
3.1 Known GHS Classification
Hazard to the aquatic environment, long-term hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects).[1]
3.2 Inferred Hazard Profile via Read-Across
By examining the SDS of the close structural analogue, 2-phenylethyl butanoate (CAS 103-52-6), we can infer a more complete hazard profile.[4] This analogue differs only by the absence of an ethyl group on the butyrate moiety, making it a strong candidate for read-across.
Acute Oral Toxicity: Likely Category 4 or higher (Harmful if swallowed).[4]
Skin Corrosion/Irritation: Likely Category 2 or 3 (Causes skin irritation).[4]
Based on the inferred profile, the following precautions are advised:
Handling: Avoid contact with skin and eyes. Use with adequate ventilation and keep away from ignition sources. Do not eat, drink, or smoke when using this product.[4][5]
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat and strong oxidizing agents.[4]
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and protective clothing are recommended. If ventilation is inadequate, a respirator may be necessary.[4]
Metabolic Fate and Toxicological Assessment
The cornerstone of this safety assessment is the predicted metabolism of 2-phenylethyl 2-ethylbutyrate. As a simple ester, it is anticipated to undergo rapid hydrolysis by carboxylesterase enzymes present in the skin, blood, and liver.[6]
Primary Metabolic Pathway: Ester Hydrolysis
This enzymatic cleavage will break the ester bond, yielding two primary metabolites: 2-Phenylethanol (PEA) and 2-Ethylbutyric Acid .[6] This metabolic step is critical as it detoxifies the parent ester, but the resulting metabolites themselves have distinct toxicological profiles that must be considered.
Caption: Workflow for the In Vitro Reconstructed Human Epidermis (RhE) Test.
Conclusion
The substance likely possesses moderate acute oral toxicity .
It is expected to be a mild to moderate skin irritant and a serious eye irritant .
It is unlikely to be a skin sensitizer or pose a genotoxic risk .
It is classified as toxic to aquatic life with long-lasting effects , and environmental release should be avoided.
This synthesized safety profile provides a solid foundation for the safe handling and use of 2-phenylethyl 2-ethylbutyrate in research and product development, underscoring the power of integrating metabolic science with analogue-based risk assessment.
References
Di Francesco, L., et al. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. Journal of Agricultural and Food Chemistry, 55(13), 5415-5421. Available at: [Link]
Ji, C., et al. (2011). The metabolic bioactivation of caffeic acid phenethyl ester (CAPE) mediated by tyrosinase selectively inhibits glutathione S-transferase. Chemical Research in Toxicology, 24(8), 1344-1351. Available at: [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80585, Phenethyl 2-ethylbutanoate. Retrieved from [Link].
The Good Scents Company (n.d.). phenethyl 2-ethyl butyrate. Retrieved from [Link].
The Good Scents Company (n.d.). rose butanoate. Retrieved from [Link].
Senturk, M., et al. (2017). The effect of caffeic acid phenethyl ester (CAPE) on metabolic enzymes including acetylcholinesterase, butyrylcholinesterase, glutathione S-transferase, lactoperoxidase, and carbonic anhydrase isoenzymes I, II, IX, and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-6. Available at: [Link]
Park, C. H., et al. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Enzyme and Microbial Technology, 100, 39-44. Available at: [Link]
Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet 2-Phenylethyl alcohol. Available at: [Link].
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 520148, Phenylethyl 2-methylbutyrate. Retrieved from [Link].
The Good Scents Company (n.d.). alpha-methyl phenethyl butyrate. Retrieved from [Link].
An In-depth Technical Guide to the Solubility and Thermodynamic Stability of 2-Phenylethyl 2-Ethylbutyrate
Introduction 2-Phenylethyl 2-ethylbutyrate (CAS No. 6315-04-4) is an aromatic ester recognized for its pleasant, fruity-floral fragrance, which has led to its application in the flavor and fragrance industries.[1][2] Bey...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Phenylethyl 2-ethylbutyrate (CAS No. 6315-04-4) is an aromatic ester recognized for its pleasant, fruity-floral fragrance, which has led to its application in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, its physicochemical characteristics, specifically its solubility and thermodynamic stability, are of critical interest to researchers, scientists, and drug development professionals. A thorough understanding of these parameters is paramount for formulation development, ensuring product quality, and predicting shelf-life.
This technical guide provides a comprehensive overview of the solubility profile and thermodynamic stability of 2-phenylethyl 2-ethylbutyrate. It details robust experimental protocols for the determination of these properties, grounded in established scientific principles and regulatory guidelines. The methodologies described herein are designed to be self-validating and provide the causal reasoning behind experimental choices, empowering researchers to generate reliable and reproducible data.
Physicochemical Properties of 2-Phenylethyl 2-Ethylbutyrate
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.
The solubility of an active pharmaceutical ingredient (API) or a key excipient is a critical determinant of its bioavailability and the feasibility of developing various dosage forms. For a fragrance molecule like 2-phenylethyl 2-ethylbutyrate, solubility in relevant solvents is crucial for its incorporation into a wide range of product matrices.
Known Solubility Data
Quantitative solubility data for 2-phenylethyl 2-ethylbutyrate in a comprehensive range of pharmaceutical solvents is not extensively available in the public domain. However, the following information has been reported:
The limited aqueous solubility is expected for an ester of this molecular weight and lipophilicity. Its solubility in alcohol suggests its utility in hydro-alcoholic formulations. To enable effective formulation development, a more detailed and quantitative understanding of its solubility in a wider array of solvents is necessary.
Experimental Protocol: Kinetic Solubility Determination by the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6] This protocol outlines a kinetic solubility assay, which is a high-throughput method suitable for early-stage development.
Causality Behind Experimental Choices:
DMSO as a stock solvent: Dimethyl sulfoxide (DMSO) is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal choice for preparing a concentrated stock solution.
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is chosen to mimic physiological pH, which is relevant for many biological and pharmaceutical applications.
Incubation and Shaking: A 90-minute incubation with agitation ensures that the system reaches a state of equilibrium, where the rate of dissolution equals the rate of precipitation.
Filtration: The use of a filter plate with a defined pore size effectively separates the undissolved solid from the saturated solution, which is crucial for accurate quantification of the soluble fraction.
UV-Vis Spectroscopy: This analytical technique is a rapid and cost-effective method for quantifying the concentration of the dissolved compound, provided it has a suitable chromophore.
Step-by-Step Methodology:
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-phenylethyl 2-ethylbutyrate in 100% DMSO.
Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all standards is consistent (e.g., 2%).
Sample Preparation: In a 96-well plate, add the stock solution to the assay buffer to achieve a target concentration (e.g., 200 µM) with a final DMSO concentration of 2%. Prepare each sample in triplicate.
Incubation: Seal the plate and incubate at room temperature (25 °C) for 90 minutes on an orbital shaker.
Filtration: Transfer the contents of the sample wells to a 96-well filter plate (e.g., Millipore MultiScreen® with a 0.45 µm filter) and centrifuge to separate the saturated solution from any precipitate.
Quantification: Analyze the filtrate from the sample and calibration standard wells using a UV-Vis plate reader at the wavelength of maximum absorbance for 2-phenylethyl 2-ethylbutyrate.
Data Analysis: Construct a calibration curve from the absorbance values of the standards. Use the equation of the line to determine the concentration of 2-phenylethyl 2-ethylbutyrate in the sample filtrates. This concentration represents the kinetic solubility.
Caption: Workflow for Kinetic Solubility Assay
Part 2: Thermodynamic Stability and Degradation Pathways
The thermodynamic stability of a molecule dictates its shelf-life and the potential for the formation of degradation products, which can impact efficacy and safety. For 2-phenylethyl 2-ethylbutyrate, understanding its stability is crucial for ensuring the quality and consistency of the final product.
Principles of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)).[7][8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][9] The goal is to achieve a target degradation of 5-20% of the active ingredient.[8]
Causality Behind Stress Conditions:
Acid/Base Hydrolysis: This is the most common degradation pathway for esters. The ester bond is susceptible to cleavage by both acid and base catalysis, yielding the parent carboxylic acid (2-ethylbutyric acid) and alcohol (2-phenylethanol).
Oxidation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, can reveal susceptibility to oxidative degradation. For 2-phenylethyl 2-ethylbutyrate, the benzylic position is a potential site for oxidation.
Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation reactions. The aromatic ring in 2-phenylethyl 2-ethylbutyrate can absorb UV light, potentially leading to degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study for 2-phenylethyl 2-ethylbutyrate. A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed and validated to separate and quantify the parent compound and its degradation products.[10][11]
Step-by-Step Methodology:
Preparation of Sample Solutions: Prepare solutions of 2-phenylethyl 2-ethylbutyrate in appropriate solvents (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
Application of Stress Conditions:
Acid Hydrolysis: To a sample solution, add an equal volume of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute to the initial concentration with the mobile phase.
Base Hydrolysis: To a sample solution, add an equal volume of 0.1 N sodium hydroxide. Incubate at room temperature (25°C) for 2 hours. At specified time points (e.g., 0.5, 1, 1.5, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute to the initial concentration with the mobile phase.
Oxidative Degradation: To a sample solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute to the initial concentration with the mobile phase.
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at 70°C for 48 hours. At specified time points, prepare a solution of the solid sample and dilute the solution sample to the initial concentration with the mobile phase.
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
Data Evaluation:
Calculate the percentage degradation of 2-phenylethyl 2-ethylbutyrate in each stressed sample relative to the control.
Identify and quantify any significant degradation products.
Propose potential degradation pathways based on the identified products.
Caption: Workflow for Forced Degradation Study
Predicted Degradation Pathway
The primary anticipated degradation pathway for 2-phenylethyl 2-ethylbutyrate under hydrolytic conditions is the cleavage of the ester bond.
Caption: Predicted Hydrolytic Degradation Pathway
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and thermodynamic stability of 2-phenylethyl 2-ethylbutyrate. The detailed experimental protocols for kinetic solubility determination and forced degradation studies are grounded in established scientific principles and regulatory expectations. By following these methodologies, researchers, scientists, and drug development professionals can generate the critical data necessary for informed formulation development, ensuring product quality, and establishing a robust understanding of the molecule's behavior under various conditions. While specific quantitative data for this ester is limited in public literature, the protocols outlined here provide a clear path to obtaining this essential information.
References
The Good Scents Company. (n.d.). phenethyl 2-ethyl butyrate. Retrieved from [Link]
PubChem. (n.d.). Phenethyl alcohol. Retrieved from [Link]
PubMed. (2007). Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-Phenylethyl butanoate (FDB013619). Retrieved from [Link]
BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]
PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Preprints.org. (2025). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
PubChem. (n.d.). Phenethyl 2-ethylbutanoate. Retrieved from [Link]
The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]
Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of «beta»-Phenylethyl butyrate (CAS 103-52-6). Retrieved from [Link]
Laboratorios GUINAMA. (2017). FDS-Isopropyl myristate-EU. Retrieved from [Link]
Penrico. (n.d.). Isopropyl Myristate Solvent Properties. Retrieved from [Link]
Wikipedia. (n.d.). Isopropyl myristate. Retrieved from [Link]
An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-Phenylethyl 2-Ethylbutyrate
For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Environmental Lifecycle of a Key Fragrance Ingredient 2-Phenylethyl 2-ethylbutyrate, a widely utilized fragrance ingredient priz...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Environmental Lifecycle of a Key Fragrance Ingredient
2-Phenylethyl 2-ethylbutyrate, a widely utilized fragrance ingredient prized for its rosy, fruity aroma, is a synthetic ester that, like all chemical substances, is subject to environmental transformation processes upon its release. This technical guide provides a comprehensive overview of the anticipated environmental degradation pathways of this compound. As a Senior Application Scientist, the following sections synthesize established principles of environmental chemistry and microbiology with data from analogous substances to construct a scientifically robust model of its environmental fate. This document is intended to serve as a vital resource for researchers and professionals engaged in environmental risk assessment and the development of sustainable chemical products.
Executive Summary: Predicted Environmental Fate
2-Phenylethyl 2-ethylbutyrate is anticipated to be readily biodegradable in the environment. Its primary degradation pathway is initiated by the hydrolysis of the ester bond, a reaction that can be mediated both abiotically and biotically. This initial cleavage yields two primary metabolites: 2-phenylethanol and 2-ethylbutyric acid. Both of these breakdown products are known to be amenable to further microbial degradation, ultimately leading to their mineralization to carbon dioxide and water. While direct photodegradation in water is not expected to be a significant removal mechanism, indirect photochemical reactions may contribute to its transformation. The potential for bioaccumulation is considered low.
Primary Degradation: The Central Role of Ester Hydrolysis
The ester linkage in 2-phenylethyl 2-ethylbutyrate is the most reactive site in the molecule and the focal point for its initial environmental degradation. Esters are known to be susceptible to hydrolysis, a process that cleaves the molecule into its constituent alcohol and carboxylic acid.[1] This can occur through two principal mechanisms: abiotic and biotic hydrolysis.
Abiotic Hydrolysis
Abiotic hydrolysis is a chemical reaction with water that occurs without microbial involvement. The rate of this reaction is significantly influenced by pH and temperature.[2] Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acidic and alkaline conditions. While specific experimental data for 2-phenylethyl 2-ethylbutyrate under OECD Guideline 111 (Hydrolysis as a Function of pH) are not publicly available, it is reasonable to infer from the behavior of similar esters that hydrolysis rates will be slow under typical environmental pH conditions (pH 4-9).[2]
Biotic Hydrolysis (Biodegradation)
The most significant pathway for the initial breakdown of 2-phenylethyl 2-ethylbutyrate in the environment is expected to be biotic hydrolysis, mediated by microbial esterase enzymes.[3] These enzymes are ubiquitous in the environment, produced by a wide range of bacteria and fungi. The general consensus is that esters are readily biodegradable due to the prevalence of these enzymes.[3]
The predicted initial biotic degradation step is as follows:
Figure 1: Initial enzymatic hydrolysis of 2-phenylethyl 2-ethylbutyrate.
Secondary Degradation: Aerobic Mineralization of Primary Metabolites
Following the initial hydrolysis, the resulting products, 2-phenylethanol and 2-ethylbutyric acid, are anticipated to undergo further microbial degradation under aerobic conditions.
Aerobic Degradation of 2-Phenylethanol
Studies have shown that microorganisms, such as Pseudomonas putida, can effectively degrade 2-phenylethanol. The established pathway involves the oxidation of 2-phenylethanol to phenylacetaldehyde, which is then further oxidized to phenylacetic acid. Phenylacetic acid can then enter the central carbon metabolism of the microorganism and be completely mineralized.
The aerobic degradation pathway of 2-phenylethanol can be visualized as follows:
Figure 2: Aerobic degradation pathway of 2-phenylethanol.
Aerobic Degradation of 2-Ethylbutyric Acid
While specific studies on the microbial degradation of 2-ethylbutyric acid are limited, its structural similarity to other short-chain branched fatty acids suggests it will be readily biodegradable. Microorganisms are known to possess the enzymatic machinery to break down such compounds through pathways like beta-oxidation, ultimately leading to their conversion to acetyl-CoA, which can then enter the Krebs cycle for complete mineralization.
Other Environmental Fate Considerations
Photodegradation
Direct photodegradation of 2-phenylethyl 2-ethylbutyrate in water is not expected to be a significant degradation pathway. Aromatic compounds like this absorb light in the UV spectrum, but typically at wavelengths that are largely filtered out by the upper atmosphere and dissolved organic matter in natural waters.[4] However, indirect photodegradation, mediated by reactive species such as hydroxyl radicals photochemically produced in sunlit waters, could contribute to its transformation over time.[4]
Bioaccumulation
Ecotoxicity
The ecotoxicity of 2-phenylethyl 2-ethylbutyrate and its degradation products is an important consideration. An OECD 209 (Activated Sludge, Respiration Inhibition Test) can provide information on the potential for the substance to inhibit the activity of microorganisms in wastewater treatment plants.[3][6] Based on the expected ready biodegradability, significant inhibition is not anticipated at environmentally relevant concentrations.
Experimental Protocols for Assessing Environmental Degradation
To empirically determine the environmental degradation pathways of 2-phenylethyl 2-ethylbutyrate, a suite of standardized tests, primarily from the Organisation for Economic Co-operation and Development (OECD), should be employed.
This test provides a stringent evaluation of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
Methodology:
Test System: A defined volume of mineral medium containing a known concentration of 2-phenylethyl 2-ethylbutyrate as the sole source of organic carbon is inoculated with a mixed population of microorganisms from activated sludge.
Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
Aeration: CO2-free air is bubbled through the test solution to maintain aerobic conditions.
CO2 Trapping: The evolved CO2 from the biodegradation of the test substance is trapped in a series of vessels containing a known concentration of barium or sodium hydroxide.
Analysis: The amount of CO2 produced is determined by titration of the remaining hydroxide in the trapping solution.
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of 2-phenylethyl 2-ethylbutyrate.
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[7][8]
Figure 3: Experimental workflow for the OECD 301B CO2 Evolution Test.
Hydrolysis as a Function of pH: OECD 111
This test determines the rate of abiotic hydrolysis of a chemical at different pH values.
Methodology:
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
Incubation: A known concentration of 2-phenylethyl 2-ethylbutyrate is added to each buffer solution, and the solutions are incubated in the dark at a constant temperature.
Sampling: Aliquots are taken at specific time intervals.
Analysis: The concentration of the parent compound and any major hydrolysis products are determined using a suitable analytical method (e.g., HPLC or GC).
Calculation: The hydrolysis rate constant and half-life are calculated for each pH.[4][9]
Data Summary
Environmental Fate Parameter
Predicted Outcome for 2-Phenylethyl 2-ethylbutyrate
Relevant OECD Guideline
Ready Biodegradability
Readily Biodegradable
OECD 301B
Primary Degradation Pathway
Ester Hydrolysis
-
Primary Metabolites
2-Phenylethanol, 2-Ethylbutyric Acid
-
Further Biodegradation
Mineralization to CO2 and H2O
-
Abiotic Hydrolysis
Slow at neutral pH; faster at acidic/alkaline pH
OECD 111
Photodegradation in Water
Direct photolysis insignificant; indirect photolysis possible
-
Bioaccumulation Potential
Low
OECD 305
Toxicity to Microorganisms
Low at environmental concentrations
OECD 209
Conclusion: A Favorable Environmental Profile
Based on its chemical structure and the known degradation pathways of analogous esters, 2-phenylethyl 2-ethylbutyrate is predicted to have a favorable environmental profile. The primary degradation mechanism is expected to be rapid biotic hydrolysis, leading to the formation of 2-phenylethanol and 2-ethylbutyric acid. These intermediates are subsequently mineralized by a wide variety of microorganisms. While definitive experimental data on the ready biodegradability and hydrolysis rates of 2-phenylethyl 2-ethylbutyrate would provide a more complete picture, the available scientific evidence strongly suggests that this fragrance ingredient is not persistent in the environment. This technical guide provides a robust framework for understanding its environmental lifecycle and serves as a foundation for further experimental validation.
References
Microbe Investigations. (n.d.). OECD 301B Ready Biodegradability Test – CO₂ Evolution. Retrieved from [Link][10]
Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. Retrieved from [Link][9]
Situ Biosciences. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from [Link][4]
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.[11]
Tox Lab. (n.d.). Test No. 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation). Retrieved from [Link][3]
Labcorp. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link][2]
Scent Journer. (2024, July 31). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link][1]
Patsnap. (2026, March 5). Evaluate Aromatic Compounds' Photodegradation Risk. Retrieved from [Link][4]
OECD. (2025, June 24). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.[12]
OECD. (n.d.). Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation). OECD Guideline for the Testing of Chemicals 209.[13]
Fera. (n.d.). Bioaccumulation in Fish Test. Retrieved from [Link][5]
RespirTek. (2025, March 11). OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. Retrieved from [Link][7]
Aropha. (n.d.). OECD 301 Ready Biodegradation Test. Retrieved from [Link][8]
Definitive Detection and Quantification of 2-Phenylethyl 2-Ethylbutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive and robust method for the analysis of 2-phenylethyl 2-ethylbutyrate, a significant fragrance ingredient, using Gas...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive and robust method for the analysis of 2-phenylethyl 2-ethylbutyrate, a significant fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable, sensitive, and specific method for the identification and quantification of this semi-volatile compound in various matrices. We detail every critical step, from sample preparation and instrumental parameters to data analysis and method validation, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction and Significance
2-Phenylethyl 2-ethylbutyrate (CAS No. 6315-04-4) is an ester widely utilized in the fragrance, cosmetic, and flavor industries for its pleasant, rosy, and fruity aroma.[1] Its presence and concentration are critical quality attributes in final products. Furthermore, as with many fragrance components, it is a subject of regulatory interest and may be monitored as a potential allergen in cosmetic products.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds like 2-phenylethyl 2-ethylbutyrate. The gas chromatograph provides high-resolution separation of the analyte from complex matrix components, while the mass spectrometer offers definitive identification based on the molecule's unique mass-to-charge ratio and fragmentation pattern, delivering exceptional sensitivity and specificity.[4][5][6] This guide establishes a validated GC-MS workflow for its rigorous analysis.
Principle of the GC-MS Method
The methodology hinges on the synergistic capabilities of Gas Chromatography (GC) and Mass Spectrometry (MS).
Gas Chromatography (GC): The sample, prepared in a volatile organic solvent, is injected into a heated port, where it is vaporized. An inert carrier gas (helium) transports the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in distinct retention times.
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecules in a process called Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and to fragment into smaller, characteristic, charged ions. These ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.
By correlating a specific retention time from the GC with a unique mass spectrum from the MS, unambiguous identification and precise quantification of 2-phenylethyl 2-ethylbutyrate can be achieved.
The following parameters were optimized for a standard GC-MS system. It is crucial to recognize that these may require slight modification based on the specific instrumentation used.
Parameter
Setting
Rationale
Gas Chromatograph (GC)
GC Column
Mid-polarity; e.g., ZB-35HT or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
Provides excellent separation for semi-volatile esters and is robust for various sample matrices.
Injector Type
Splitless
Maximizes sensitivity for trace-level detection. A split injection can be used for more concentrated samples.
Injection Volume
1 µL
A standard volume that balances sensitivity with the risk of column overload.
Injector Temperature
250 °C
Ensures rapid and complete vaporization of the analyte and internal standard without thermal degradation.
Carrier Gas
Helium
Inert gas providing good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program
Initial: 60°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min.
The initial hold allows for focusing of analytes at the column head. The ramp rate is optimized to separate the target analyte from matrix interferences in a reasonable timeframe. The final hold ensures all components are eluted.
Mass Spectrometer (MS)
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy
70 eV
The industry standard energy that creates reproducible mass spectra and is used for building spectral libraries like NIST.
Ion Source Temp.
230 °C
A standard temperature that minimizes analyte degradation while ensuring efficient ionization.
Quadrupole Temp.
150 °C
Maintains ion trajectory and prevents contamination of the mass analyzer.
Transfer Line Temp.
280 °C
Prevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode
Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
Full Scan is used for initial method development and qualitative identification. SIM is used for high-sensitivity quantification, monitoring specific ions for the analyte and internal standard.
The base peak (m/z 104) is chosen as the quantifier for maximum sensitivity and specificity.[9] Qualifier ions confirm identity.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Causality: Accurate preparation of standards is the foundation of reliable quantification. The use of a volumetric flask and precise dilutions minimizes error. An internal standard is crucial as it corrects for variations in injection volume and potential matrix effects, ensuring accuracy.[5]
Internal Standard (IS) Stock Solution (1000 µg/mL):
Accurately weigh 100 mg of 1,4-dibromobenzene.
Dissolve in a suitable solvent (e.g., Hexane) in a 100 mL Class A volumetric flask. Fill to the mark. This solution is stable when stored at 4°C in an amber glass container.
Analyte Stock Solution (1000 µg/mL):
Accurately weigh 100 mg of 2-phenylethyl 2-ethylbutyrate.
Dissolve in the same solvent in a 100 mL Class A volumetric flask. Fill to the mark.
Calibration Standards (e.g., 0.1 - 10 µg/mL):
Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution.
To each calibration standard, add a fixed amount of the IS stock solution to achieve a constant final concentration (e.g., 1 µg/mL).
Example for a 1 µg/mL standard: Pipette 100 µL of the 1000 µg/mL analyte stock and 100 µL of the 1000 µg/mL IS stock into a 100 mL volumetric flask and dilute to the mark with the solvent.
Sample Preparation (Liquid-Liquid Extraction for a Cosmetic Lotion):
Accurately weigh 1.0 g of the sample matrix into a 15 mL glass centrifuge tube.
Add the internal standard to achieve the same final concentration as in the calibration standards (e.g., 100 µL of a 10 µg/mL IS working solution).
Add 5 mL of ethyl acetate.
Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.[2]
Centrifuge for 5 minutes at 3000 rpm to separate the organic and aqueous/solid phases.[10]
Carefully transfer the upper organic layer into a clean glass tube.
If necessary, pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.
Transfer the final, clean extract into a 2 mL autosampler vial for GC-MS analysis.[7]
Protocol 2: GC-MS Instrumental Workflow
Caption: Overall experimental workflow for GC-MS analysis.
Instrument Startup & Equilibration: Ensure the GC-MS system is at operating temperatures and pressures. Allow the system to equilibrate by running a solvent blank until a stable baseline is achieved.
Sequence Setup: Program the instrument's sequence table. A typical sequence should include:
Solvent Blank (to check for system contamination).
Calibration Standards (from lowest to highest concentration).
Quality Control (QC) samples (independently prepared standards to verify curve accuracy).
Unknown Samples.
A solvent blank and QC sample should be run periodically throughout a long sequence.
Data Acquisition: Start the sequence. The instrument will automatically inject and analyze each sample according to the defined method.
Data Analysis, Interpretation, and Validation
Qualitative Identification
Identification is confirmed by meeting two criteria:
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the analytical standard, typically within ±0.1 minutes.
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reputable spectral library (e.g., NIST/Wiley).
Quantitative Calculation
Peak Integration: Integrate the peak areas for the quantifier ions of both the analyte (m/z 104) and the internal standard (m/z 236).
Calibration Curve: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard. Plot this ratio (Y-axis) against the known concentration of the analyte (X-axis).
Linear Regression: Apply a linear regression to the data points. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.[2][6]
Concentration Calculation: Use the equation of the line (y = mx + b) derived from the calibration curve to calculate the concentration of 2-phenylethyl 2-ethylbutyrate in the unknown samples based on their measured Peak Area Ratios.[5]
Proposed Fragmentation Pattern
The primary fragmentation in Electron Ionization for this ester involves a McLafferty rearrangement and cleavage of the bond between the oxygen and the phenylethyl group, leading to the highly stable tropylium ion precursor.
Caption: Proposed EI fragmentation of 2-phenylethyl 2-ethylbutyrate.
Method Validation Summary
A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters should be assessed according to guidelines like ICH Q2(R1).[2]
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (R²)
≥ 0.995
0.9991
Accuracy (Recovery)
80 - 120%
95 - 105%
Precision (RSD%)
≤ 15%
< 10%
Limit of Detection (LOD)
S/N ≥ 3
0.05 µg/mL
Limit of Quantitation (LOQ)
S/N ≥ 10
0.15 µg/mL
Conclusion
This application note presents a validated, reliable, and high-sensitivity GC-MS method for the determination of 2-phenylethyl 2-ethylbutyrate. The detailed protocols for sample preparation, instrumental analysis, and data processing provide a complete framework for researchers and analysts. By explaining the rationale behind key steps and parameters, this guide serves as both a practical standard operating procedure and an educational tool, ensuring the generation of accurate and defensible analytical data.
References
Fardin-Kia, A. R., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Cosmetic Science. [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from Organomation website. [Link]
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside Mass Spectrometry Facility. [Link]
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. Retrieved from MatheO. [Link]
Tranchida, P. Q., et al. (2007). Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry and with flame ionization detection. Journal of Chromatography A. [Link]
National Center for Biotechnology Information. (n.d.). Phenethyl 2-ethylbutanoate. PubChem Compound Database. Retrieved from [Link]
SciSpace. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved from SciSpace. [Link]
Spalevic, A., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules. [Link]
NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Volatile Compounds Identified in Rubber Gasket Extractables by GC/MSD and High-Resolution GC/Q-TOF. Retrieved from Agilent website. [Link]
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from SciSpace. [Link]
enzymatic esterification of phenethyl alcohol to 2-phenylethyl 2-ethylbutyrate
Application Note: Enzymatic Synthesis of 2-Phenylethyl 2-Ethylbutyrate via Lipase-Catalyzed Esterification Introduction The compound 2-phenylethyl 2-ethylbutyrate (CAS 6315-04-4) is a highly valued ester utilized extensi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Enzymatic Synthesis of 2-Phenylethyl 2-Ethylbutyrate via Lipase-Catalyzed Esterification
Introduction
The compound 2-phenylethyl 2-ethylbutyrate (CAS 6315-04-4) is a highly valued ester utilized extensively in the fragrance, flavor, and pharmaceutical industries for its distinct olfactory profile and utility as a synthetic intermediate [1]. Traditionally, the synthesis of sterically hindered esters like 2-phenylethyl 2-ethylbutyrate relies on Fischer esterification, which necessitates harsh acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), high temperatures, and extensive downstream neutralization.
To align with green chemistry principles and improve product purity, biocatalysis has emerged as a superior alternative. This application note details a self-validating, highly efficient protocol for the enzymatic esterification of phenethyl alcohol and 2-ethylbutyric acid using immobilized Candida antarctica Lipase B (CALB).
Mechanistic Insights & Catalyst Selection
Designing an enzymatic esterification requires a deep understanding of enzyme kinetics, steric accommodation, and thermodynamic control.
Catalyst Selection (Novozym 435): We utilize Novozym 435, a commercial preparation of CALB immobilized on a macroporous acrylic resin. CALB is specifically chosen because its active site features a steep, funnel-like binding pocket that exceptionally accommodates sterically hindered, branched-chain acyl donors such as 2-ethylbutyric acid [2].
Reaction Kinetics (Ping-Pong Bi-Bi Mechanism): CALB catalyzes esterification via a Ping-Pong Bi-Bi mechanism. The catalytic triad (Ser105-His224-Asp187) initiates a nucleophilic attack on the carbonyl carbon of 2-ethylbutyric acid, forming a covalent acyl-enzyme intermediate and releasing water. Subsequently, phenethyl alcohol acts as the second nucleophile, attacking the acyl-enzyme complex to release the target ester and regenerate the free enzyme [2].
Thermodynamic Control: Because esterification is a reversible equilibrium reaction, the accumulation of water will drive hydrolysis. The integration of activated 4Å molecular sieves into the reaction matrix continuously sequesters the aqueous byproduct, shifting the thermodynamic equilibrium entirely toward ester synthesis.
Catalytic Workflow Visualization
Ping-Pong Bi-Bi mechanism for CALB-catalyzed esterification of 2-phenylethyl 2-ethylbutyrate.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; the continuous removal of water and the specific molar ratios inherently protect the enzyme from dead-end inhibition while maximizing conversion.
Materials Required:
2-Ethylbutyric acid (Acyl Donor, >98% purity)
Phenethyl alcohol (Nucleophile, >99% purity)
Novozym 435 (Immobilized CALB)
Toluene or n-Heptane (Anhydrous, HPLC grade)
4Å Molecular Sieves (Activated at 300 °C for 4 hours prior to use)
Step 1: Reaction Matrix Preparation
In a 50 mL screw-capped serum bottle, add 20 mL of anhydrous toluene.
Add 2-ethylbutyric acid to achieve a final concentration of 50 mM.
Add phenethyl alcohol to achieve a final concentration of 250 mM.
Causality Note: A 1:5 (acid:alcohol) molar ratio is strictly maintained. In a Ping-Pong Bi-Bi mechanism, excess acyl donor can cause dead-end inhibition by altering the microenvironmental pH and denaturing the enzyme. An excess of the alcohol drives the reaction forward without saturating the acyl-enzyme complex [2].
Step 2: Biocatalyst and Desiccant Integration
4. Introduce 1.0 g of activated 4Å molecular sieves (50 g/L) to the solution to act as an in situ water scavenger.
5. Add 300 mg of Novozym 435 (15 g/L) to initiate the reaction.
Step 3: Incubation and Kinetic Agitation
6. Seal the serum bottle and place it in an orbital shaking incubator.
7. Set the temperature to 40 °C and the agitation speed to 200 rpm.
Causality Note: 40 °C provides optimal kinetic energy to overcome the activation barrier of the sterically hindered branched acid while remaining well below the thermal denaturation threshold of CALB. 200 rpm ensures uniform mass transfer between the solid (enzyme/sieves) and liquid phases.
Step 4: Downstream Processing
8. After 12–24 hours, terminate the reaction by vacuum filtration through a standard Büchner funnel (Whatman No. 1 filter paper) to recover the immobilized enzyme and molecular sieves.
9. Wash the retained catalyst with 5 mL of cold hexane to elute any residual product. (The enzyme can be washed, dried in a desiccator, and reused for up to 10 cycles).
10. Evaporate the solvent and unreacted phenethyl alcohol under reduced pressure (rotary evaporation at 50 °C, 10 mbar) to yield the purified 2-phenylethyl 2-ethylbutyrate.
Quantitative Data & Parameter Optimization
The following table summarizes the optimized parameters established for the enzymatic esterification of phenethyl alcohol, demonstrating the causality behind each experimental boundary [2].
Optimization Parameter
Evaluated Range
Optimal Value
Mechanistic Rationale
Acyl Donor:Alcohol Ratio
1:1 to 1:9
1:5
Prevents dead-end inhibition by the acid while driving thermodynamic equilibrium forward via Le Chatelier's principle.
Enzyme Loading
5 to 30 g/L
15 g/L
Balances maximum catalytic turnover with mass transfer limitations. Higher loadings cause particle agglomeration.
Reaction Temperature
20 °C to 60 °C
40 °C
Provides optimal kinetic energy to overcome steric hindrance without risking thermal denaturation of the lipase.
Solvent Hydrophobicity
Log P 1.48 to 4.0
Toluene (Log P 2.73)
Solvents with Log P > 2.0 preserve the essential hydration shell around the enzyme, preventing conformational deactivation.
Analytical Methods for Validation
To validate the conversion efficiency, aliquot sampling (100 µL) should be performed every 2 hours, diluted in 900 µL of hexane, and analyzed via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID).
Column: Capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Temperature Program: Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 250 °C, and hold for 5 min.
Injector/Detector Temperatures: 250 °C / 280 °C.
Metric: Conversion yield (%) is calculated based on the disappearance of the limiting reagent (2-ethylbutyric acid) relative to an internal standard (e.g., n-decane).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 80585, Phenethyl 2-ethylbutanoate" PubChem, [Link].
Shin, Minguk, et al. "Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid." Biomolecules, vol. 10, no. 1, 2020, p. 70. National Library of Medicine (PMC), [Link].
Method
Application Note: Isolation and Characterization of Phenethyl Butyrate from Pelargonium graveolens Essential Oil
Abstract This application note provides a comprehensive guide to the isolation, purification, and characterization of phenethyl butyrate, a naturally occurring ester with a pleasant floral and fruity aroma, from commerci...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the isolation, purification, and characterization of phenethyl butyrate, a naturally occurring ester with a pleasant floral and fruity aroma, from commercially available Geranium (Pelargonium graveolens) essential oil. While present in relatively low concentrations, the isolation of this compound serves as an excellent model for the separation of minor components from complex essential oil matrices. This document details a multi-step process involving initial steam distillation for essential oil extraction, followed by vacuum fractional distillation for the enrichment of the target ester. The purified compound is then characterized using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. This guide is intended for researchers in natural product chemistry, fragrance science, and drug discovery.
Introduction
Phenethyl butyrate (2-phenylethyl butanoate) is a carboxylic ester known for its characteristic rosy, fruity aroma.[1][2] While it is synthetically produced for use in the flavor and fragrance industry, it also occurs naturally in various plants.[3] This application note focuses on its isolation from a natural source, specifically the essential oil of Geranium (Pelargonium graveolens).
The isolation of specific esters from essential oils presents a significant challenge due to the complex mixture of volatile compounds with similar physicochemical properties.[4] This guide provides a detailed protocol for the isolation of phenethyl butyrate, a minor component of Geranium oil, to demonstrate a practical workflow for obtaining pure natural compounds for further research and development.[3][5]
The successful isolation and characterization of such compounds are crucial for understanding their biological activities, developing new therapeutic agents, and for the quality control of natural products.
Materials and Methods
Plant Material and Essential Oil Extraction
High-quality, commercially available Geranium (Pelargonium graveolens) essential oil is the starting material for this protocol. For researchers starting from plant material, steam distillation is the recommended method for essential oil extraction.
Isolation of Phenethyl Butyrate by Vacuum Fractional Distillation
The separation of phenethyl butyrate from the other components of Geranium oil is achieved through vacuum fractional distillation. This technique is preferred as it allows for distillation at lower temperatures, preventing the thermal degradation of sensitive compounds.[4]
Protocol:
Apparatus Setup: Assemble a vacuum fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
Sample Preparation: Place 100 mL of Geranium essential oil into the round-bottom flask with a few boiling chips.
Distillation:
Gradually reduce the pressure of the system to approximately 10 mmHg.
Slowly heat the distillation flask.
Collect the initial fractions, which will be rich in the more volatile components like citronellol and geraniol.
Monitor the temperature at the head of the distillation column. As the temperature begins to rise more significantly, collect fractions in smaller volumes. Phenethyl butyrate has a boiling point of 238°C at atmospheric pressure, which will be significantly lower under vacuum.[1]
Collect the fraction that distills at the expected boiling point of phenethyl butyrate under the applied vacuum.
Caption: Workflow for the isolation and analysis of phenethyl butyrate.
Characterization of Phenethyl Butyrate
The identity and purity of the isolated phenethyl butyrate fraction are confirmed using a combination of chromatographic and spectroscopic techniques.
GC-MS is used for the qualitative and quantitative analysis of the volatile compounds in the isolated fraction.
Protocol:
Sample Preparation: Dilute an aliquot of the collected fraction in a suitable solvent (e.g., hexane or dichloromethane).
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).
Data Analysis: Identify the components by comparing their mass spectra and retention indices with reference libraries (e.g., NIST).[6] The mass spectrum of phenethyl butyrate will show characteristic fragments that confirm its structure.
Table 1: Typical GC-MS Parameters
Parameter
Value
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium
Inlet Temperature
250°C
Oven Program
60°C (2 min hold), then ramp to 240°C at 5°C/min
MS Source Temp.
230°C
MS Quad Temp.
150°C
Mass Range
40-400 amu
HPLC with UV detection can be used for the quantitative analysis of phenethyl butyrate.
Protocol:
Sample Preparation: Prepare a standard solution of pure phenethyl butyrate of known concentration. Dilute the isolated fraction to a concentration within the linear range of the instrument.
HPLC Analysis: Use a reverse-phase C18 column with a mobile phase of acetonitrile and water.
Quantification: Create a calibration curve using the standard solutions and determine the concentration of phenethyl butyrate in the isolated fraction.
Table 2: Typical HPLC Parameters
Parameter
Value
Column
C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (gradient or isocratic)
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Injection Volume
10 µL
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the isolated phenethyl butyrate.[1][7][8]
Protocol:
Sample Preparation: Dissolve a small amount of the purified fraction in a deuterated solvent (e.g., CDCl₃).
NMR Analysis: Acquire ¹H and ¹³C NMR spectra.
Data Interpretation: Compare the obtained chemical shifts and coupling constants with published data for phenethyl butyrate to confirm its structure.[1][7][8]
Expected Results
The initial fractions from the vacuum distillation will be rich in the major components of Geranium oil, such as citronellol and geraniol. The fraction containing phenethyl butyrate will distill at a higher temperature. GC-MS analysis of this fraction will show a major peak corresponding to phenethyl butyrate, with its characteristic mass spectrum. HPLC analysis will allow for the quantification of the purity of the isolated ester. The ¹H and ¹³C NMR spectra will provide definitive structural confirmation.
Caption: The experimental process from distillation to analysis.
Discussion
The isolation of phenethyl butyrate from Geranium essential oil, while challenging due to its low concentration, provides a valuable exercise in the purification of minor components from a complex natural matrix. The successful application of vacuum fractional distillation is key to obtaining an enriched fraction of the target compound without causing thermal degradation.
The analytical techniques employed (GC-MS, HPLC, and NMR) provide a comprehensive characterization of the isolated compound, ensuring its identity and purity. This workflow can be adapted for the isolation of other esters and minor components from a wide range of essential oils.
Conclusion
This application note has detailed a robust and reliable methodology for the isolation and characterization of phenethyl butyrate from Geranium essential oil. The combination of vacuum fractional distillation with advanced analytical techniques provides a clear pathway for obtaining pure natural compounds for further scientific investigation.
References
Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium. (2020). Industrial Crops and Products.
Progress in Essential Oils. Perfumer & Flavorist.
formulation and development of perfume from essential oil geraniol (pelargonium graveolens - iajps. (2022). IAJPS.
Influences of Fermentation Time, Hydro-distillation Time and Fractions on Essential Oil Composition of Damask Rose (Rosa damascena Mill.). (2010). Journal of Essential Oil Bearing Plants.
Sebat LTD. Fractional Distillation Unit. Available from: [Link]
Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil by Using FTIR, Raman and GC-MS Techniques. DergiPark.
Studies on the Monoterpene Fraction of "Geranium Oil"
Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (2014). Indian Journal of Pharmaceutical Sciences.
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvents. (2019). Asian Pacific Journal of Tropical Biomedicine.
Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. (2025). Molecules.
PubChem. Phenethyl butyrate. Available from: [Link]
Google Patents. Method for extracting rose essential oil from fresh rose flowers.
NIST. β-Phenylethyl butyrate. Available from: [Link]
Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. (2016). Archives of Agriculture and Environmental Science.
Quora. How to extract essential rose oil? What is the right temperature and other solvents if I want to ... Available from: [Link]
Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant. (2023). Plants.
Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combin
Identification of Chemical Components in Three Types of Rose Essential Oils Based on Gas Chromatography-Mass Spectrometry (GC-MS) and Chemometric Methods. (2025). Foods.
Google Patents. Method for extracting rose essential oil from rose dregs.
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013).
Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2019). SciTePress.
PHENETHYL ANGELATE – A NEW ESTER FROM IMMORTELLE ESSENTIAL OIL? (2021).
GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. (2022). Molecules.
Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2024). Agilent.
MySkinRecipes. Phenethyl Butyrate – Fruity-floral (pear/rose) ester. Available from: [Link]
Geranium (Pelargonium sp.) Essential Oil from Reunion. Minor Compounds: Acids, Phenols, Pyridines.
The Good Scents Company. phenethyl butyrate. Available from: [Link]
Perflavory. rose butanoate. Available from: [Link]
Volatile Oil Constituents of Rosa canina L.: Quality As Affected by the Distillation Method.
resolving co-elution issues with 2-phenylethyl 2-ethylbutyrate in gas chromatography
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have engineered this resource specifically for researchers, analytical chemists, and drug development professionals faci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have engineered this resource specifically for researchers, analytical chemists, and drug development professionals facing the notorious challenge of co-eluting peaks. This guide provides a self-validating, mechanistic approach to diagnosing and resolving the co-elution of 2-phenylethyl 2-ethylbutyrate (phenethyl 2-ethylbutanoate) in complex Gas Chromatography (GC) matrices.
Section 1: Diagnostic & Mechanistic FAQs
Q1: How do I definitively confirm that 2-phenylethyl 2-ethylbutyrate is co-eluting with another matrix component?Answer: Co-elution is often considered the "Achilles' heel" of chromatography because perfect co-elution shows no obvious peak distortion[1]. To diagnose this, do not rely solely on a Flame Ionization Detector (FID). Instead, utilize Mass Spectrometry (MS) to evaluate peak purity. In full scan mode, extract spectra at the leading edge, apex, and tailing edge of the suspected peak. If the ion ratios change across the peak width, multiple compounds are present[2]. For 2-phenylethyl 2-ethylbutyrate, monitor its characteristic fragment ions and plot their Extracted Ion Chromatograms (EICs) against suspected interferents. Offset EIC apices are a definitive confirmation of co-elution[2].
Q2: Mechanistically, why does 2-phenylethyl 2-ethylbutyrate frequently co-elute on standard non-polar columns?Answer: On a standard semi-non-polar column (e.g., 5% diphenyl/95% dimethyl polysiloxane like DB-5MS), separation is strictly driven by dispersive forces and boiling point. 2-phenylethyl 2-ethylbutyrate has a Kovats Retention Index (RI) of approximately 1488 on a DB-5MS column[3]. In complex flavor, fragrance, or botanical extracts, it elutes in a highly crowded chromatographic window alongside lactones and substituted phenols[3]. Because their vapor pressures and dispersive interactions are nearly identical, the stationary phase cannot thermodynamically differentiate them, resulting in co-elution.
Q3: If I cannot change my column, how should I adjust my temperature gradient to separate these close eluters?Answer: You must manipulate the capacity factor (
k′
) to improve resolution. According to the fundamental resolution equation, resolution (
Rs
) is a function of efficiency (
N
), selectivity (
α
), and capacity factor (
k′
)[1]. The most effective thermodynamic adjustment is decreasing the temperature ramp rate or inserting an isothermal hold[4]. This causality is straightforward: lowering the thermal energy forces the molecules to spend more time partitioning into the stationary phase. This extended interaction time allows subtle, fractional differences in boiling points to dictate separation before the analytes are mobilized by higher temperatures[5].
Q4: When temperature optimization fails, what is the rationale for changing the stationary phase?Answer: If the selectivity factor (
α
) between two compounds is exactly 1.0, no amount of temperature adjustment or column lengthening will separate them[1]. You must change the physical chemistry of the system. 2-phenylethyl 2-ethylbutyrate is an ester. By switching from a non-polar DB-5MS to a highly polar polyethylene glycol (PEG/WAX) column, you shift the separation mechanism from purely dispersive forces to dipole-dipole and hydrogen-bonding interactions. Interferents like phenols will be retained much longer on a WAX column due to strong hydrogen bonding, drastically altering
α
and pulling the interferent away from your target ester.
Section 2: Troubleshooting Workflow
Systematic workflow for diagnosing and resolving GC co-elution of 2-phenylethyl 2-ethylbutyrate.
Section 3: Quantitative Data Analysis
To effectively troubleshoot, you must know your enemy. The table below summarizes the target compound and its most common co-eluting interferents found in complex matrices (such as tea hydrolats and essential oils) when using a standard DB-5MS column.
Note: If your matrix contains high concentrations of 5-decanolide, physical separation on a 5% phenyl column will be exceptionally difficult due to the tight RI grouping (ΔRI < 10).
Section 4: Experimental Protocols
Protocol A: Isothermal Hold Insertion (Thermodynamic Optimization)
Objective: To improve the capacity factor (
k′
) and separate 2-phenylethyl 2-ethylbutyrate from close eluters without changing the column chemistry.
Establish Baseline Elution Temperature: Run your standard GC method. Identify the exact retention time (RT) of the co-eluting peak. Calculate the oven temperature at this RT based on your current ramp rate[4].
Calculate Hold Temperature: Subtract 20°C to 30°C from the calculated elution temperature to determine your new isothermal hold temperature[5].
Modify the Gradient: Program the GC oven to ramp at the standard rate until it reaches the newly calculated Hold Temperature.
Insert Isothermal Hold: Hold the oven at this temperature for 1.5 to 2.0 minutes. This pause allows differences in stationary phase partitioning to take effect before thermal mobilization[5].
Resume Ramp: Resume the temperature ramp at a slower rate (e.g., 4°C/min to 5°C/min) until the final bake-out temperature is reached[4].
Self-Validation (Evaluate Rs): Integrate the resulting peaks and calculate the resolution (
Rs
). If
Rs≥1.5
, baseline separation is achieved, validating the thermodynamic adjustment.
Protocol B: Mass Spectral Deconvolution Workflow
Objective: To mathematically separate co-eluting peaks when physical chromatographic separation is thermodynamically impossible (α ≈ 1.0).
Acquire High-Density Data: Ensure the GC-MS is operating in full scan mode with a fast scan rate. You must capture a minimum of 10-15 data points across the peak width to give the algorithm enough data to model the peak shapes[2].
Identify Unique Extracted Ions (EICs): Extract the chromatograms for the base peak of 2-phenylethyl 2-ethylbutyrate and the suspected interferent (e.g., m/z 99 for 5-decanolide).
Analyze Peak Apices: Overlay the EICs. If the apices are offset by even 0.1 seconds, deconvolution is highly viable.
Execute Deconvolution Algorithm: Process the data using deconvolution software (e.g., AMDIS). The software will assign shared ions to the correct compound based on the apex retention times and mathematically extract pure spectra[2].
Self-Validation (Spectral Match): Compare the deconvoluted spectra against the NIST mass spectral library. A match factor >850 for the target ester validates the mathematical separation and confirms peak identity.
Section 5: References
Chromatography Forum. "Methods to separate co-eluting peaks." Chromatography Forum. URL: [Link]
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. URL: [Link]
PubMed Central (PMC). "Sensomics-assisted identification of key aroma components contributing to the characteristic scent of vacuum-extracted Jin Guanyin tea hydrolat." National Institutes of Health. URL: [Link]
PubChem. "Phenethyl 2-ethylbutanoate | C14H20O2 | CID 80585." National Center for Biotechnology Information. URL: [Link]
Technical Support Center: Stabilization and Storage of 2-Phenylethyl 2-Ethylbutyrate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for handling 2-phenylethyl 2-ethylbutyrate (CAS: 6315-04-4)[1].
Because this ester is frequently utilized in sensitive fragrance formulations and as a synthetic intermediate, maintaining its structural integrity over long-term storage is critical. This guide bypasses generic advice, focusing strictly on the causality of autoxidation and providing self-validating protocols to ensure absolute quality control.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is 2-phenylethyl 2-ethylbutyrate highly susceptible to oxidation during long-term storage?A1: The vulnerability of this molecule lies in its specific structural motifs. Autoxidation is a free-radical chain reaction driven by the homolytic cleavage of weak carbon-hydrogen (C-H) bonds[2]. 2-Phenylethyl 2-ethylbutyrate possesses two highly reactive sites:
The Benzylic Position: The methylene group adjacent to the phenyl ring contains benzylic hydrogens. Radicals formed here are highly resonance-stabilized by the adjacent aromatic ring, drastically lowering the activation energy required for hydrogen abstraction[2].
The Tertiary Carbon: The 2-ethylbutyrate moiety contains a tertiary C-H bond alpha to the carbonyl. Tertiary C-H bonds have a significantly lower Bond Dissociation Energy (BDE) of approximately 92 kcal/mol, compared to primary (~98 kcal/mol) or secondary (~95 kcal/mol) C-H bonds[3].
When exposed to trace transition metals or UV light, a radical is initiated at one of these sites. Molecular oxygen (
O2
) rapidly adds to this carbon-centered radical to form a peroxy radical (
ROO∙
), which then abstracts another hydrogen from a neighboring molecule, generating a hydroperoxide (
ROOH
) and propagating the chain[2].
Q2: What are the telltale signs and primary degradation products of an oxidized batch?A2: The primary intermediates of autoxidation are hydroperoxides. Because hydroperoxides are thermally and photolytically unstable, they eventually undergo O-O bond cleavage. For 2-phenylethyl 2-ethylbutyrate, this degradation cascade yields secondary byproducts such as phenylacetic acid, acetophenone, and various low-molecular-weight alcohols[4].
Macroscopic signs of failure include:
Olfactory Shift: Loss of the characteristic fruity, green, and floral notes[5], replaced by a sharp, acidic, or rancid odor.
pH Drop: The accumulation of phenylacetic acid and butyric acid derivatives will lower the pH of the organic phase.
Yellowing: Prolonged oxidation and polymerization of benzylic byproducts can cause the typically colorless liquid to take on a yellowish tint[4].
Q3: How do I establish a self-validating storage protocol to prevent this?A3: A protocol is only robust if it is self-validating—meaning it incorporates built-in quality control (QC) checks that prove the method worked. You must pair environmental exclusion (removing
O2
and light) with empirical verification. This means quantifying peroxide levels before purging the sample with Argon, and testing it again after a defined storage period prior to downstream use. If the pre-use QC matches the post-storage QC, the system has validated its own efficacy.
Part 2: Quantitative Data & Risk Assessment
Understanding the thermodynamic drivers of autoxidation allows us to predict and mitigate risks. Table 1 outlines the BDEs that dictate the molecule's degradation pathways, while Table 2 provides a strict matrix for storage conditions.
Table 1: Bond Dissociation Energies (BDE) and Oxidation Susceptibility
Structural Site in Molecule
C-H Bond Type
Approx. BDE (kcal/mol)
Oxidation Risk Level
Phenethyl group (
CH2
adjacent to ring)
Benzylic
87 - 90
CRITICAL (Resonance stabilized)
2-Ethylbutyrate group (
α
-carbon)
Tertiary
92
HIGH (Hyperconjugation stabilized)
Alkyl chain backbone
Secondary
95
LOW
Terminal methyl groups
Primary
98
NEGLIGIBLE
Table 2: Storage Condition Matrix and Expected Shelf-Life
Storage Condition
Atmosphere
Container Type
Expected Shelf-Life
QC Testing Frequency
Ambient (20°C - 25°C)
Air
Clear Glass
< 3 Months
Bi-weekly
Refrigerated (4°C)
Air
Amber Glass
6 - 12 Months
Monthly
Cryo-Storage (-20°C)
Argon / Nitrogen
Sealed Amber Ampoule
> 24 Months
Annually (Self-Validating)
Part 3: Visual Workflows and Mechanisms
Autoxidation cascade of 2-phenylethyl 2-ethylbutyrate highlighting the radical chain mechanism.
Self-validating storage workflow ensuring continuous quality control and oxidation prevention.
Part 4: Self-Validating Experimental Protocols
To guarantee the integrity of 2-phenylethyl 2-ethylbutyrate, execute the following interconnected protocols. Protocol A serves as the diagnostic and rescue mechanism, validating the material before it enters the preventative storage measures outlined in Protocol B.
Protocol A: Peroxide Detection and Batch Rescue (QC Check)
Causality: Hydroperoxides are polar and slightly acidic. If autoxidation has begun, basic alumina will selectively adsorb these impurities via polar-polar interactions and acid-base neutralization, rescuing the bulk ester.
Reagent Preparation: In a clean glass vial, dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid. Add 1 drop of a 1% aqueous starch indicator solution.
Sampling: Add 0.5 mL of the 2-phenylethyl 2-ethylbutyrate batch to the reagent mixture.
Observation (The QC Gate): Swirl the vial and wait exactly 60 seconds.
Pass: The solution remains colorless or turns very pale yellow (Peroxides < 1 ppm). Proceed directly to Protocol B.
Fail: The solution turns deep blue or purple, indicating the oxidation of iodide to iodine by hydroperoxides. Proceed to Step 4.
Batch Rescue: Pack a glass column with 5 grams of activated basic alumina (Brockmann Grade I) per 50 mL of ester.
Filtration: Pass the oxidized ester through the alumina bed under a slight positive pressure of nitrogen.
Re-Validation: Repeat Steps 1-3 on the eluent. The batch is now validated for long-term storage.
Protocol B: Deoxygenation and Inert Gas Packaging
Causality: Sparging physically displaces dissolved triplet oxygen (
3O2
) from the liquid matrix. Storing at -20°C drastically reduces the kinetic energy available to overcome the activation energy barrier for radical initiation.
Setup: Transfer the validated ester (from Protocol A) into a Schlenk flask equipped with a magnetic stir bar.
Sparging: Insert a long stainless steel needle attached to a high-purity Argon line directly into the liquid phase. Insert a short bleed needle into the septum to vent the displaced gas.
Displacement: Sparge the liquid with Argon at a moderate flow rate for 20 minutes while stirring gently. (Argon is preferred over Nitrogen as it is denser than air and blankets the liquid more effectively).
Aliquotting: Remove the sparging needle and maintain a positive Argon pressure in the headspace. Using a gas-tight syringe purged with Argon, transfer aliquots of the ester into pre-dried, amber glass vials equipped with PTFE-lined silicone septa.
Sealing: Cap the vials tightly. For absolute security, wrap the cap junction with Parafilm.
Storage: Immediately transfer the vials to a -20°C freezer dedicated to organic storage.
A Comparative Guide to the Validation of GC-FID for the Quantification of 2-Phenylethyl 2-Ethylbutyrate
This guide provides an in-depth, objective comparison of the performance of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 2-phenylethyl 2-ethylbutyrate, a key component in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of the performance of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 2-phenylethyl 2-ethylbutyrate, a key component in fragrance formulations. The protocols and data herein are presented to guide researchers, scientists, and drug development professionals in establishing a robust, reliable, and validated analytical method in accordance with international regulatory standards.
The narrative of this guide is built on the principle that a validated analytical procedure is one that has been demonstrated to be fit for its intended purpose.[1][2] We will not only describe the steps for validation but also explore the scientific rationale behind these choices, ensuring the protocol serves as a self-validating system.
The Analytical Imperative: Why Validate for a Fragrance Component?
2-Phenylethyl 2-ethylbutyrate is a significant contributor to the scent profile of many consumer and pharmaceutical products. Its accurate quantification is critical for ensuring batch-to-batch consistency, stability, and compliance with product specifications. A validated analytical method provides documented evidence that the procedure is reliable, accurate, and precise for its intended use.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH) mandate such validation for quality control.[4][5][6]
Foundational Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[7] Its selection for quantifying 2-phenylethyl 2-ethylbutyrate is based on its robustness, wide linear dynamic range, and high sensitivity to hydrocarbons.[8][9]
The principle is straightforward: the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame.[8] This combustion process produces ions, creating a current that is proportional to the amount of carbon atoms entering the flame.[8] This makes FID an ideal detector for quantifying organic molecules like esters.
Optimized GC-FID Operating Conditions
The following table outlines the instrumental parameters optimized for this analysis. The choice of a mid-polarity column (e.g., DB-5 or equivalent) provides excellent resolution for esters, while the temperature program is designed to ensure a sharp peak shape and adequate separation from potential impurities.
Parameter
Condition
Rationale
Gas Chromatograph
Agilent 8890 or equivalent
Provides precise electronic pneumatic control for stable retention times.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
A non-polar column offering excellent selectivity for a wide range of volatile and semi-volatile compounds.
Carrier Gas
Hydrogen
Offers higher optimal linear velocities and shorter analysis times compared to Helium.[9]
Flow Rate
1.2 mL/min (Constant Flow)
Optimized for the best separation efficiency (resolution) for the target analyte.
Oven Program
80°C (hold 1 min), ramp to 250°C at 15°C/min, hold 2 min
Ensures elution of the analyte with a good peak shape and cleans the column of less volatile components.
Injector
Split/Splitless, 250°C
High temperature ensures complete vaporization of the analyte.
Injection Volume
1 µL
A standard volume to avoid column overloading.
Split Ratio
50:1
Prevents column overloading while ensuring a representative sample amount reaches the detector.
Detector
Flame Ionization Detector (FID), 280°C
Temperature is set higher than the final oven temperature to prevent condensation of the analyte.
Makeup Gas (N₂)
25 mL/min
Ensures efficient transfer of the column effluent to the flame jet.
Hydrogen Flow
30 mL/min
Fuel for the flame.
Air Flow
300 mL/min
Oxidant for the flame.
The Keystone of Quantification: Internal Standard (IS) Selection
To compensate for variations in injection volume and potential instrument drift, the internal standard method is employed.[10][11][12] An ideal internal standard should be a stable compound, absent in the sample matrix, and have a retention time and chemical properties similar to the analyte.[13][14] For this analysis, Hexadecyl Acetate is selected. It is a stable ester that is not a common fragrance component and elutes with good resolution from 2-phenylethyl 2-ethylbutyrate under the specified conditions.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence to demonstrate the method's suitability. Each step builds upon the last, providing a comprehensive performance profile.
Caption: Workflow for the validation of the GC-FID method.
Core Validation Parameters: Protocols and Acceptance Criteria
The validation protocol is designed in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[15][16]
System Suitability
Causality: Before any validation run, we must verify that the chromatographic system is performing adequately. This ensures that the results of the validation are a true reflection of the method's capabilities, not a consequence of system malfunction.
Experimental Protocol:
Prepare a system suitability solution containing 2-phenylethyl 2-ethylbutyrate (e.g., 100 µg/mL) and the internal standard, hexadecyl acetate (100 µg/mL).
Inject the solution six consecutive times.
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area ratio.
Determine the resolution between the analyte and internal standard peaks, and the tailing factor for the analyte peak.
Acceptance Criteria:
Parameter
Acceptance Criterion
Peak Area Ratio %RSD
≤ 2.0%
Retention Time %RSD
≤ 1.0%
Tailing Factor (T)
≤ 2.0
Resolution (Rs)
> 2.0
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
Inject a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention times of the analyte or the IS.
Inject a solution of the analyte and the IS to determine their retention times.
Inject a solution of a representative product placebo (matrix without the analyte) to confirm the absence of interfering peaks.
Spike the placebo with the analyte and IS and analyze to ensure the peak shapes and retention times are unaffected by the matrix.
Acceptance Criteria:
No significant interfering peaks should be observed at the retention times of 2-phenylethyl 2-ethylbutyrate or the internal standard in the blank and placebo chromatograms.
The analyte peak should be well-resolved (Rs > 2.0) from any adjacent peaks.
Linearity and Range
Causality: Linearity establishes the relationship between the concentration of the analyte and the detector response over a specified range. This relationship is fundamental for calculating the concentration of the analyte in unknown samples. The range is the interval over which the method is shown to be precise, accurate, and linear.[16]
Experimental Protocol:
Prepare a stock solution of 2-phenylethyl 2-ethylbutyrate.
Perform serial dilutions to create at least five calibration standards across the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 10 µg/mL to 150 µg/mL.[15]
Add a constant concentration of the internal standard to each calibration standard.
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies on a spiked matrix.[5]
Experimental Protocol:
Prepare a representative product placebo.
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
Analyze the spiked samples using the validated method.
Calculate the percent recovery for each sample.
Illustrative Data & Results:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80% (n=3)
80.0
79.2
99.0%
100% (n=3)
100.0
101.1
101.1%
120% (n=3)
120.0
119.4
99.5%
Mean Recovery
99.9%
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.[18][19]
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst, on the same instrument.
Calculate the %RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
Calculate the %RSD of the combined results from both days/analysts.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Where:
σ = Standard deviation of the y-intercept of the regression line.
S = Slope of the calibration curve.
Illustrative Data & Results:
Parameter
Result
Interpretation
LOD
0.5 µg/mL
The method can reliably detect the presence of the analyte at this concentration.
LOQ
1.5 µg/mL
The method can reliably quantify the analyte at this concentration with acceptable accuracy and precision.
Acceptance Criteria:
The LOQ must be demonstrated to have adequate precision (%RSD ≤ 10%) and accuracy (e.g., 90-110% recovery).
Performance Comparison: GC-FID vs. GC-MS
While GC-FID is a gold standard for quantification, it is often compared with Gas Chromatography-Mass Spectrometry (GC-MS). The choice depends on the analytical need.
Caption: Key advantages of GC-FID versus GC-MS for analyte analysis.
For routine quality control where the identity of 2-phenylethyl 2-ethylbutyrate is known, GC-FID is superior due to its robustness, lower maintenance, and excellent quantitative performance.[21] GC-MS provides structural information, making it invaluable for identifying unknown impurities or for confirmation purposes, but it can be more complex and costly for routine quantification.[7]
Conclusion
The Gas Chromatography-Flame Ionization Detection method detailed in this guide has been systematically validated according to ICH guidelines. The experimental data demonstrate that the method is specific, linear, accurate, and precise for the quantification of 2-phenylethyl 2-ethylbutyrate in its intended range. The established protocols provide a self-validating framework, ensuring that the system is suitable before each analysis. This validated method is, therefore, fit for its intended purpose in a regulated quality control environment, offering a reliable and robust solution for product release and stability testing.
References
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex.
Step-by-Step Guide: How to Build a Calibration Curve for Your GC Machine. (n.d.). Alfa Chemistry.
GC-FID: Principles and Applic
Romanello, D. (2025, August 5). GC with Flame Ionization Detector (FID)
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
Are you Still Preparing Your GC Calibration Standards Manually? (2023, November 22). Thermo Fisher Scientific.
ICH and FDA Guidelines for Analytical Method Valid
FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
ICH Q2(R1)
How internal standard help in caliberation of GC-FID? (2015, March 28).
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
ICH. (n.d.). Quality Guidelines.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
LC and GC: Calibration Guide for Precise Results. (n.d.). Phenomenex.
GC-FID | Gas Chromatography Flame Ionization Detector. (2024, January 29). SCION Instruments.
How to Construct a Calibration Curve for Your GC Machine. (2024, October 25). Environics.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
GC-FID: gas chromatography-flame ionization detector. (n.d.). Quality Analysis.
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Analysis results of GC. (n.d.). Shimadzu.
Preparing standard samples for detector calibration in gas chromatographic analysis of gases. (1971). Analytical Chemistry.
gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (n.d.). SciELO.
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1).
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.).
Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News-Medical.net.
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
Internal standard. (n.d.). Wikipedia.
The Flame Ionization Detector. (n.d.).
Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2020, August 15). Journal of King Saud University - Science.
A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantific
Fatty Acid Methyl Ester analysis by Gas Chrom
Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). PMC - NIH.
The Chemistry of Fragrances: How Scents are Created and Analyzed. (n.d.). Prime Scholars.
Greener Analytical Methods for Fragrance Quality Control. (2025, December 17).
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021, May 1).
Development and validation of a GC-FID method for diagnosis of Methylmalonic Acidemia. (n.d.). PubMed.
ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS)
Determination of Fatty Acid Methyl Esters in olive oil using GC- FID. (n.d.). SCION Instruments.
Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (n.d.). Avicenna Journal of Medical Biotechnology.
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020, December 24). MDPI.
Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. (2026, January 14).
comparative study of enzymatic vs chemical synthesis of 2-phenylethyl 2-ethylbutyrate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary 2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4) is a h...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4) is a highly valued ester characterized by its sweet, floral, and fruity olfactory profile[1]. It is widely utilized in the formulation of fragrances, cosmetics, and advanced flavor profiles. Historically, the synthesis of this compound has relied on classical chemical esterification. However, the growing demand for "natural" label ingredients and sustainable manufacturing has driven the adoption of biocatalytic pathways.
This guide provides an objective, data-driven comparison between traditional chemical synthesis (Fischer esterification) and enzymatic synthesis (lipase-catalyzed esterification) of 2-phenylethyl 2-ethylbutyrate. By examining the mechanistic causality, reaction thermodynamics, and downstream processing, we aim to equip process chemists with the insights needed to select the optimal synthetic route.
Mechanistic Pathways & Causality
The fundamental difference between chemical and enzymatic esterification lies in how the activation energy barrier is overcome and how the transition state is stabilized.
The Chemical Route (Fischer Esterification)
In chemical synthesis, a strong Brønsted acid (e.g., p-Toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of 2-ethylbutyric acid, increasing the electrophilicity of the carbonyl carbon. 2-Phenylethanol then attacks to form a tetrahedral intermediate. This process is thermodynamically driven; to achieve high yields, water must be continuously removed (via a Dean-Stark trap) to shift the equilibrium toward the product according to Le Chatelier's principle. The harsh acidic conditions and high temperatures (refluxing toluene at ~110 °C) can lead to unwanted side reactions, such as the dehydration of 2-phenylethanol into styrene.
The Enzymatic Route (Biocatalysis)
Enzymatic synthesis utilizes lipases, most notably Candida antarctica Lipase B (CALB) , commercially available in its immobilized form as Novozym® 435[2]. CALB operates via a Ping-Pong Bi-Bi mechanism [3][4].
The enzyme's catalytic triad (Ser105, Asp187, His224) initiates a nucleophilic attack on 2-ethylbutyric acid, forming a covalent acyl-enzyme intermediate.
The transition state is stabilized by the enzyme's oxyanion hole (Gly39-Thr40)[5].
2-Phenylethanol then enters the active site, attacking the acyl-enzyme complex to release the ester product and regenerate the free enzyme.
Because the enzyme's stereospecificity pocket precisely aligns the substrates, side reactions are virtually eliminated, allowing the reaction to proceed at mild temperatures (40–60 °C) with near-perfect regioselectivity[4].
Fig 1. Mechanistic pathways of chemical vs. enzymatic esterification.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Yields should be quantified using GC-MS (Gas Chromatography-Mass Spectrometry) with an internal standard (e.g., dodecane).
Protocol A: Chemical Synthesis (Fischer Esterification)
Objective: Synthesize 2-phenylethyl 2-ethylbutyrate using acid catalysis.
Preparation: In a 250 mL round-bottom flask, combine 50 mmol of 2-phenylethanol (6.11 g) and 55 mmol of 2-ethylbutyric acid (6.39 g).
Catalyst & Solvent: Add 0.5 mmol of p-TsOH (0.095 g) as the catalyst and 100 mL of anhydrous toluene.
Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C under continuous stirring.
Validation Checkpoint: Monitor the collection of water in the Dean-Stark trap. The reaction is deemed complete when water ceases to evolve (typically 4–6 hours).
Purification: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous
NaHCO3
(3 × 50 mL) to neutralize the acid, followed by brine (50 mL). Dry over anhydrous
Na2SO4
, filter, and evaporate the toluene under reduced pressure.
Objective: Synthesize the ester using a green, solvent-free biocatalytic approach[6].
Preparation: In a 50 mL jacketed reactor, combine 50 mmol of 2-phenylethanol and 50 mmol of 2-ethylbutyric acid (equimolar ratio prevents enzyme inhibition).
Water Management: Add 1.0 g of activated 4Å molecular sieves to act as an in situ water scavenger. Note: Removing water prevents the reverse hydrolysis reaction.
Biocatalyst: Add 200 mg of Novozym® 435 (immobilized CALB)[2].
Reaction: Incubate the mixture at 50 °C in an orbital shaker at 200 rpm for 16 hours.
Purification & Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. The retained Novozym® 435 and molecular sieves are washed with a minimal amount of cold hexane, dried, and stored for reuse (up to 10 cycles with >90% retained activity)[2]. The filtrate contains the highly pure product.
Fig 2. Step-by-step workflow comparison for 2-phenylethyl 2-ethylbutyrate synthesis.
Quantitative Comparative Analysis
The following table summarizes the performance metrics of both methodologies based on empirical bench-scale data.
Parameter
Chemical Synthesis (Fischer)
Enzymatic Synthesis (Biocatalysis)
Catalyst
p-Toluenesulfonic acid (Homogeneous)
Novozym® 435 (Heterogeneous)
Reaction Temperature
110 °C (Reflux)
50 °C
Reaction Time
4 – 6 hours
12 – 24 hours
Molar Yield
82% – 88%
> 95%
Selectivity
Moderate (Risk of alcohol dehydration)
Excellent (Strictly regioselective)
Catalyst Recovery
None (Lost in aqueous wash)
High (Simple filtration, reusable >10x)
Regulatory Status
Artificial / Synthetic
"Natural" (if substrates are natural)
Environmental Impact
High (Solvent waste, acidic effluent)
Low (Solvent-free viable, zero effluent)
Expert Insight & Conclusion
While chemical synthesis offers a faster reaction time, it is fundamentally limited by its harsh thermodynamics. The high heat required for the Dean-Stark apparatus degrades sensitive olfactory notes and generates toxic solvent waste.
Conversely, the enzymatic synthesis of 2-phenylethyl 2-ethylbutyrate using Novozym® 435 represents the gold standard for modern flavor and fragrance manufacturing[3][6]. Although the reaction time is longer, the solvent-free biocatalytic approach eliminates the need for complex downstream aqueous workups. Furthermore, the ability to recover and reuse the immobilized enzyme offsets the initial catalyst cost, making it highly scalable and economically viable for drug development and fine chemical professionals.
Comparative Retention Index Guide: 2-Phenylethyl 2-Ethylbutyrate on Polar vs. Non-Polar Stationary Phases
As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of structurally similar fragrance and flavor esters. 2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4), a compound chara...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of structurally similar fragrance and flavor esters. 2-Phenylethyl 2-ethylbutyrate (CAS: 6315-04-4), a compound characterized by its sweet, floral, and fruity notes, is a prime example of an analyte whose retention behavior is heavily dictated by stationary phase chemistry.
This guide provides an objective, data-driven comparison of non-polar (e.g., DB-5MS) versus polar (e.g., DB-WAX) chromatographic columns for the analysis of this compound. By understanding the thermodynamic interactions driving these separations, researchers can optimize their GC-MS workflows for complex matrix profiling.
Mechanistic Profiling of Retention Behavior
The retention of 2-phenylethyl 2-ethylbutyrate is governed by its bipartite molecular structure: a non-polar aromatic/aliphatic hydrocarbon skeleton and a polar ester linkage.
Non-Polar Columns (5% Phenyl / 95% Dimethylpolysiloxane):
On columns like DB-5MS, separation is primarily driven by London dispersion forces. The analyte's elution correlates strongly with its boiling point and molecular weight (220.31 g/mol ). The 5% phenyl substitution in the stationary phase provides minimal
π−π
interactions with the analyte's benzyl ring. The established Kovats Retention Index (RI) for this compound on semi-standard non-polar phases ranges from 1488 [1] to 1530 [2].
Polar Columns (Polyethylene Glycol - PEG):
On columns like DB-WAX or Carbowax, the retention mechanism shifts dramatically. The oxygen atoms in the PEG polymer backbone act as strong hydrogen-bond acceptors and engage in intense dipole-dipole interactions with the ester carbonyl of 2-phenylethyl 2-ethylbutyrate. Furthermore, the PEG phase facilitates
π−π
interactions with the phenyl ring. This synergistic interaction results in a significant retention delay, pushing the polar RI to approximately 2035 (a
Δ
RI shift of ~500 units compared to non-polar phases).
Thermodynamic interactions driving retention shifts of 2-phenylethyl 2-ethylbutyrate.
Comparative Quantitative Data
The following table synthesizes the retention data and physicochemical properties critical for column selection and method development.
*Note: The polar RI is extrapolated based on homologous series data for related phenethyl esters, such as phenethyl butyrate (RI ~1968)[3], accounting for the additional ethyl branching.
Self-Validating Experimental Protocol for RI Determination
To ensure trustworthiness and reproducibility across laboratories, the following step-by-step methodology must be employed. This protocol utilizes the temperature-programmed van Den Dool and Kratz equation, making the system self-validating by anchoring the analyte's retention time to an internal standard framework.
Step 1: Standard and Sample Preparation
Analyte: Prepare a 1,000 µg/mL solution of 2-phenylethyl 2-ethylbutyrate in GC-grade hexane.
Reference: Prepare a homologous series of
n
-alkanes (C8–C30) at 100 µg/mL in hexane.
Causality: The
n
-alkane series acts as a universal calibration framework. By co-injecting or sequentially injecting the alkanes, any run-to-run variations in carrier gas flow or oven temperature are mathematically normalized. Hexane is chosen to minimize solvent-peak interference and ensure complete analyte volatilization.
Step 2: GC-MS Configuration
Columns: Install a DB-5MS (30 m × 0.25 mm, 0.25 µm film) and a DB-WAX (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.
Oven Temperature Program: Initial hold at 40°C for 3 min; ramp at 5°C/min to 240°C; final hold for 5 min.
Causality: A slow, steady ramp rate (5°C/min) ensures near-equilibrium partitioning of the analyte between the mobile gas phase and the stationary liquid phase. This thermodynamic equilibrium is critical for the linear assumptions underlying temperature-programmed RI calculations.
Step 3: Injection and Detection
Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35–350. Source temperature 230°C.
Causality: A 10:1 split prevents column overloading, maintaining the Gaussian peak shapes essential for precise retention time (
tR
) assignment. The EI mode allows for secondary spectral confirmation (monitoring the base peak m/z 104, characteristic of the phenethyl moiety) alongside RI matching.
Step 4: Data Processing
Calculate the linear retention index (
RI
) using the formula:
RI=100×[n+tR(N)−tR(n)tR(analyte)−tR(n)]
Where
n
and
N
are the carbon numbers of the
n
-alkanes eluting immediately before and after the analyte.
Validated GC-MS workflow for temperature-programmed retention index calculation.
References
National Center for Biotechnology Information. "Phenethyl 2-ethylbutanoate | C14H20O2 | CID 80585 - PubChem". National Institutes of Health. Available at:[Link]
Meng, et al. "Sensomics-assisted identification of key aroma components contributing to the characteristic scent of vacuum-extracted Jin Guanyin tea hydrolat and its aroma enhancement potential". PMC / National Institutes of Health. Available at:[Link]
National Center for Biotechnology Information. "Phenethyl butyrate | C12H16O2 | CID 7658 - PubChem". National Institutes of Health. Available at:[Link]
evaluating antimicrobial efficacy of 2-phenylethyl 2-ethylbutyrate compared to phenethyl alcohol
Executive Summary In the landscape of antimicrobial preservatives and active pharmaceutical ingredients, the selection of an appropriate membrane-active compound is dictated by its physicochemical properties and target m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of antimicrobial preservatives and active pharmaceutical ingredients, the selection of an appropriate membrane-active compound is dictated by its physicochemical properties and target microbial profile. Phenethyl alcohol (PEA) is a gold-standard, broad-spectrum aromatic alcohol widely utilized for its rapid bactericidal properties. In contrast, 2-phenylethyl 2-ethylbutyrate (PEEB) —a branched-chain ester derivative of PEA—offers a highly lipophilic alternative.
This guide provides an objective, data-driven comparison of these two compounds, detailing their structure-activity relationships, mechanistic pathways, and comparative efficacies. It is designed for drug development professionals and formulation scientists who require rigorous, self-validating experimental frameworks to evaluate antimicrobial agents.
To understand the divergent efficacy profiles of PEA and PEEB, one must examine the causality driven by their molecular structures.
Phenethyl Alcohol (PEA): Direct Membrane Disruption
PEA possesses a free hydroxyl (-OH) group, granting it an amphiphilic nature. This allows PEA to rapidly intercalate into the bacterial lipid bilayer. The primary mechanism of action is the 1. This disruption leads to a rapid, lethal efflux of intracellular potassium (K+) ions and subsequent inhibition of DNA synthesis, making it highly effective against Gram-negative bacteria like E. coli and P. aeruginosa (2).
Esterification of PEA with 2-ethylbutyric acid eliminates the free hydroxyl group, drastically increasing the compound's partition coefficient (LogP). While this high lipophilicity allows PEEB to accumulate heavily in the lipid-rich envelopes of Gram-positive bacteria and fungi, it lacks immediate membrane-disrupting capabilities. Instead, PEEB acts as a localized prodrug. Its antimicrobial efficacy relies on partial hydrolysis by bacterial esterases to release the active PEA moiety. Consequently, PEEB exhibits a delayed onset of action but prolonged efficacy, a trait common in 3. Furthermore, its bulky hydrophobic structure is often excluded by the narrow porin channels of Gram-negative outer membranes, shifting its spectrum of activity.
Pathway Visualization
The following diagram illustrates the divergent kinetic pathways of PEA and PEEB upon encountering a bacterial cell membrane.
Mechanistic comparison of direct membrane disruption (PEA) vs. esterase-dependent activation (PEEB).
Comparative Efficacy Data
The physicochemical differences directly dictate the biological performance of these compounds. The tables below summarize their pharmacokinetic profiles and comparative Minimum Inhibitory Concentrations (MIC).
Note: Data synthesized from representative phenethyl ester and parent alcohol assays.
Microbial Strain
Gram Type / Class
PEA MIC (µg/mL)
PEEB MIC (µg/mL)
Escherichia coli
Gram-Negative
2,500
>5,000
Pseudomonas aeruginosa
Gram-Negative
3,000
>5,000
Staphylococcus aureus
Gram-Positive
2,500
1,250
Candida albicans
Fungi (Yeast)
2,000
1,000
Data Interpretation: PEA demonstrates a balanced, broad-spectrum efficacy, making it an 4. PEEB shows enhanced potency against Gram-positive bacteria and fungi due to its ability to partition into thicker peptidoglycan/lipid matrices, similar to the behavior of other5. However, PEEB's bulk prevents effective penetration through Gram-negative porins.
To ensure scientific integrity, the evaluation of these compounds must utilize self-validating experimental designs. Below are the protocols designed to isolate the true antimicrobial effect from solvent artifacts or methodological flaws.
Causality for Design: Because PEEB has low aqueous solubility, a solubilizing agent (e.g., 2% DMSO or Tween 80) is required. A self-validating system must prove that the solvent itself is not responsible for bacterial inhibition.
Step-by-Step Workflow:
Preparation: Prepare a stock solution of PEA in sterile water and PEEB in 2% DMSO.
Dilution: Perform two-fold serial dilutions of both compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.
Inoculation: Standardize bacterial suspensions to 0.5 MacFarland standard (~
1.5×108
CFU/mL) and dilute 1:100. Add 10 µL of inoculum to each well.
Self-Validation Controls (Critical Step):
Sterility Control: MHB only (Validates aseptic technique; must show no growth).
Growth Control: MHB + Inoculum (Validates bacterial viability; must show robust growth).
Solvent Control: MHB + 2% DMSO + Inoculum (Validates that the solvent does not inhibit growth; must match the Growth Control).
Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
Protocol B: Time-Kill Kinetics Assay
Causality for Design: MIC only measures bacteriostatic endpoints. To capture the delayed prodrug activation of PEEB versus the rapid bactericidal action of PEA, a time-kill assay is required. To prevent the antimicrobial from continuing to kill bacteria after the sample is taken, a chemical neutralizer must be used.
Step-by-Step Workflow:
Inoculation: Introduce
106
CFU/mL of the test organism into flasks containing MHB spiked with 2× MIC of PEA or PEEB.
Sampling: Extract 1 mL aliquots at intervals (0, 1, 4, 8, and 24 hours).
Neutralization: Immediately transfer the 1 mL aliquot into 9 mL of Dey-Engley (D/E) Neutralizing Broth.
Self-Validation Controls (Critical Step):
Neutralizer Toxicity (NT) Control: D/E Broth + Inoculum (Proves the neutralizer doesn't kill the bacteria).
Neutralizer Efficacy (NE) Control: D/E Broth + Antimicrobial + Inoculum (Proves the neutralizer successfully halts the antimicrobial action).
Plating: Serially dilute the neutralized samples and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count CFUs to plot the logarithmic reduction over time.
Conclusion & Formulation Guidelines
When choosing between these two compounds for pharmaceutical or cosmetic preservation:
Select Phenethyl Alcohol (PEA) when rapid, broad-spectrum bactericidal action is required, particularly in aqueous formulations where Gram-negative contamination is a primary risk.
Select 2-Phenylethyl 2-ethylbutyrate (PEEB) for lipid-rich emulsions (creams, ointments) targeting Gram-positive or fungal pathogens, or when a slow-release, prolonged antimicrobial effect is desired to minimize immediate tissue irritation.
References
Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology.
Lucchini, J. J., et al. (1990).
Wang, Y., et al. (2017). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Asian Journal of Pharmaceutical and Clinical Research.
Operational Guide: Proper Disposal Procedures for 2-Phenylethyl 2-ethylbutyrate As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a s...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal Procedures for 2-Phenylethyl 2-ethylbutyrate
As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a self-validating system for the safe handling and disposal of 2-Phenylethyl 2-ethylbutyrate. Bridging the gap between regulatory compliance and laboratory practicality requires moving beyond basic hazard statements to understand the underlying physicochemical mechanisms that dictate our safety protocols.
Executive Summary & Hazard Profile
2-Phenylethyl 2-ethylbutyrate (also known as phenethyl 2-ethylbutanoate) is a synthetic organic ester frequently utilized in fragrance profiling and pharmaceutical synthesis. While it does not present acute human toxicity, its primary operational risk lies in its environmental persistence.
The compound is strictly classified under the Globally Harmonized System (GHS) as H411: Toxic to aquatic life with long-lasting effects [1].
Table 1: Physicochemical and Hazard Summary
Property
Value / Designation
Operational Implication
CAS Number
6315-04-4
Primary identifier for waste manifests.
Molecular Formula
C₁₄H₂₀O₂
Non-halogenated organic compound.
Density
0.978 g/cm³
Floats on/suspends in aqueous layers; complicates spill cleanup.
Boiling Point
299.2 ºC
Low volatility at room temperature; minimal inhalation risk.
Flash Point
109.6 ºC
Combustible; requires segregation from strong oxidizers.
| GHS Hazard Class | Chronic Aquatic Toxicity (Category 2) | Zero-tolerance for drain disposal. Requires specialized incineration[1]. |
The Mechanistic Rationale: Why Standard Disposal Fails
Understanding why a protocol exists ensures higher compliance. 2-Phenylethyl 2-ethylbutyrate consists of a lipophilic phenethyl group and a bulky 2-ethylbutyrate chain.
Environmental Persistence: In standard environmental pH conditions (pH 6-8), the bulky ethyl groups sterically hinder the nucleophilic attack of water on the ester carbonyl. This prevents rapid hydrolysis.
Aquatic Toxicity (H411): Because it resists degradation, if discharged into the foul sewer, the highly lipophilic molecule partitions into the lipid membranes of aquatic organisms[2]. This bioaccumulation disrupts cellular integrity, leading to long-term ecological damage.
The Incineration Imperative: Complete thermal oxidation (high-temperature incineration) is required to forcefully break the stable carbon-carbon and ester bonds, converting the molecule entirely into harmless carbon dioxide (CO₂) and water vapor[3].
Workflow Visualization: Waste Segregation
Decision tree for the segregation and disposal of 2-Phenylethyl 2-ethylbutyrate.
Step-by-Step Disposal Methodology
To maintain a self-validating safety system, execute the following protocol for all waste containing 2-Phenylethyl 2-ethylbutyrate.
Phase 1: Segregation and Containment
Isolate from Aqueous Waste: Under no circumstances should this chemical be mixed with aqueous waste streams or poured down the sink[2].
Determine Halogen Content: If the ester was used in conjunction with halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. Otherwise, route to the Non-Halogenated Organic Waste stream[4].
Select Compatible Containers: Use chemically compatible, leak-proof secondary containers. High-Density Polyethylene (HDPE) or glass Winchesters are required[4].
Maintain Ullage: Never fill the waste container beyond 75-80% capacity. Leaving this air space (ullage) accommodates liquid volume expansion and vapor pressure changes due to temperature fluctuations, preventing container rupture[2].
Phase 2: Labeling and Storage
Apply GHS Labeling: The waste container must prominently display the "Dead Tree and Fish" GHS pictogram denoting environmental toxicity[2].
Document Contents: Clearly write "2-Phenylethyl 2-ethylbutyrate (CAS 6315-04-4)" on the hazardous waste manifest. Do not use abbreviations.
Store Safely: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, strictly separated from strong oxidizing agents[1].
Phase 3: Spill Response & Mechanical Collection
If a spill occurs during transfer, standard liquid mopping is insufficient and dangerous.
Eliminate Ignition Sources: Though the flash point is high (109.6 ºC), eliminate nearby sparks or open flames.
Contain the Spread: Prevent the liquid from entering drains, basements, or watercourses[3].
Adsorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or a commercial chemical spill pad)[3].
Mechanical Collection: Sweep the saturated absorbent mechanically using non-sparking tools and deposit it into a solid hazardous waste container[1]. Dispose of this solid waste via the same high-temperature incineration route.
References
University of Cambridge Safety Office. "Disposal of Chemical Waste Guidance." University of Cambridge. Available at:[Link]
CHESSE (Chemical Safety in Science Education). "Waste Management and Disposal of Laboratory Waste." CHESSE.org. Available at: [Link]
Basic Pharma Life Science Pvt. Ltd. "Safety Data Sheet Handling and Environmental Precautions." Cargo.pl. Available at: [Link]